Targaprimir-96
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C77H102N18O7 |
|---|---|
Molecular Weight |
1391.7 g/mol |
IUPAC Name |
N-[3-[4-[[(2-amino-2-oxoethyl)-[2-[[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoyl-propylamino]acetyl]-propylamino]acetyl]amino]methyl]triazol-1-yl]propyl]-4-[2,6-ditert-butyl-4-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]phenoxy]butanamide |
InChI |
InChI=1S/C77H102N18O7/c1-11-28-92(69(98)20-15-39-101-58-18-13-17-52(41-58)73-80-61-24-21-53(44-64(61)83-73)74-81-62-25-22-56(45-65(62)84-74)90-35-31-88(9)32-36-90)50-70(99)93(29-12-2)51-71(100)94(49-67(78)96)47-55-48-95(87-86-55)30-16-27-79-68(97)19-14-40-102-72-59(76(3,4)5)42-54(43-60(72)77(6,7)8)75-82-63-26-23-57(46-66(63)85-75)91-37-33-89(10)34-38-91/h13,17-18,21-26,41-46,48H,11-12,14-16,19-20,27-40,47,49-51H2,1-10H3,(H2,78,96)(H,79,97)(H,80,83)(H,81,84)(H,82,85) |
InChI Key |
OLEDRJJUXAAJFN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC(=O)N(CCC)CC(=O)N(CC1=CN(N=N1)CCCNC(=O)CCCOC2=C(C=C(C=C2C(C)(C)C)C3=NC4=C(N3)C=C(C=C4)N5CCN(CC5)C)C(C)(C)C)CC(=O)N)C(=O)CCCOC6=CC=CC(=C6)C7=NC8=C(N7)C=C(C=C8)C9=NC1=C(N9)C=C(C=C1)N1CCN(CC1)C |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Target of Targaprimir-96: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targaprimir-96 is a novel small molecule inhibitor that has demonstrated significant potential in the context of cancer therapeutics, particularly in triple-negative breast cancer. This document provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the associated signaling pathways. Detailed experimental protocols for key assays and quantitative data on its activity are presented to facilitate further research and development.
Introduction
This compound has emerged as a promising agent that selectively induces apoptosis in cancer cells while sparing healthy cells.[1][2] Its unique mechanism of action, centered on the modulation of microRNA (miRNA) processing, represents a novel approach to cancer therapy. This guide delves into the core scientific principles underlying the function of this compound, providing researchers with the necessary information to understand and potentially build upon this innovative therapeutic strategy.
Molecular Target Identification and Binding Profile
The primary molecular target of this compound is the primary microRNA-96 (pri-miR-96) .[2][3][4] this compound binds with low nanomolar affinity to the pri-miR-96 hairpin precursor, specifically at the Drosha processing site and an adjacent 1x1 nucleotide GG internal loop.[2][3][5] This binding is highly selective, enabling this compound to effectively discriminate against other related RNA targets.[3]
Quantitative Binding and Activity Data
The binding affinity and inhibitory activity of this compound have been quantified through various in vitro and cellular assays. The key quantitative parameters are summarized in the table below.
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 | ~50 nM | MDA-MB-231 | Concentration for 50% inhibition of mature miR-96 reduction. | [3][6] |
| Kd | 85 nM | In vitro | Binding affinity to RNA3 (containing Drosha site and GG internal loop). | [3][6] |
| Kd | 0.9 µM | In vitro | Binding affinity to RNA2. | [3][6] |
| Kd | 1.2 µM | In vitro | Binding affinity to RNA1 and RNA4. | [3][6] |
| Kd | 1.5 µM | In vitro | Binding affinity to RNA5. | [3][6] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the processing of pri-miR-96. This inhibition leads to a decrease in the levels of both precursor-miR-96 (pre-miR-96) and mature miR-96.[3] A key downstream effect of mature miR-96 reduction is the de-repression of its target, the Forkhead Box O1 (FOXO1) transcription factor.[2][3] Increased levels of FOXO1, a known tumor suppressor, subsequently trigger apoptosis in cancer cells.[2][3][7]
Signaling Pathway Diagram
The signaling cascade initiated by this compound is depicted below.
Caption: this compound inhibits pri-miR-96 processing, leading to increased FOXO1 and apoptosis.
Experimental Protocols
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This protocol outlines the methodology to validate the direct engagement of this compound with pri-miR-96 in cells.[2]
Materials:
-
This compound-CA-Biotin probe
-
MDA-MB-231 cells
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
RNA extraction kit
-
RT-qPCR reagents
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with the this compound-CA-Biotin probe at a final concentration of 50 nM.
-
Cross-linking: Irradiate the cells with UV light to induce cross-linking between the probe and its RNA targets.
-
Cell Lysis: Lyse the cells to release the cellular contents.
-
Pull-Down: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated probe-RNA complexes.
-
Washing: Wash the beads to remove non-specifically bound molecules.
-
RNA Isolation: Elute the bound RNA and purify it using an RNA extraction kit.
-
Analysis: Quantify the amount of pri-miR-96 pulled down using RT-qPCR.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for miR-96 Levels
This protocol details the measurement of pri-miR-96 and mature miR-96 levels in cells following treatment with this compound.
Materials:
-
This compound
-
MDA-MB-231 cells
-
TRIzol reagent or equivalent RNA isolation kit
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers specific for pri-miR-96 and mature miR-96
-
Housekeeping gene primers (e.g., U6 snRNA)
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with this compound at the desired concentrations (e.g., 50 nM).
-
RNA Isolation: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.[4][8]
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[4]
-
qPCR: Perform qPCR using primers specific for pri-miR-96, mature miR-96, and a housekeeping gene.
-
Data Analysis: Calculate the relative expression levels of pri-miR-96 and mature miR-96 using the comparative Ct (ΔΔCt) method, normalized to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for characterizing the activity of this compound.
Caption: Experimental workflow for characterizing this compound's activity.
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its ability to selectively bind and inhibit the processing of pri-miR-96, thereby upregulating the tumor suppressor FOXO1 and inducing apoptosis, highlights a powerful and precise mechanism for combating cancer. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and the development of similar targeted therapies.
References
- 1. protocols.io [protocols.io]
- 2. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. 2.4. RNA Isolation and qRT-PCR Analysis [bio-protocol.org]
- 5. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. miR-96 regulates FOXO1-mediated cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA isolation and qPCR [bio-protocol.org]
An In-depth Technical Guide to the Binding Affinity of Targaprimir-96 and pri-miR-96
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the small molecule Targaprimir-96 and its target, the primary microRNA-96 (pri-miR-96). This document details the quantitative binding affinity, the molecular mechanism of action, and the downstream biological consequences of this interaction. Furthermore, it offers detailed protocols for the key experimental assays used to characterize this binding, intended to serve as a valuable resource for researchers in the fields of RNA-targeted therapeutics and drug discovery.
Executive Summary
This compound is a rationally designed small molecule that exhibits high affinity and specificity for the oncogenic pri-miR-96. By binding to specific structural motifs within the pri-miR-96 hairpin, this compound effectively inhibits its processing by the Microprocessor complex, leading to a decrease in the levels of mature miR-96. This, in turn, de-represses the translation of the pro-apoptotic transcription factor FOXO1, ultimately inducing apoptosis in cancer cells.[1][2] This targeted approach has shown significant therapeutic potential in preclinical models of triple-negative breast cancer.[2]
Mechanism of Action and Signaling Pathway
This compound was developed using a computational approach, Inforna, to identify small molecule modules that recognize specific RNA structural motifs.[1][3] It is a dimeric compound constructed by linking two RNA-binding modules via a peptoid backbone.[1] These modules concurrently bind to two distinct internal loops within the pri-miR-96 hairpin precursor: a 1x1 nucleotide UU internal loop located at the Drosha processing site and an adjacent 1x1 nucleotide GG internal loop.[1][3] This dual-site binding confers high affinity and specificity, sterically hindering the Drosha enzyme from processing the pri-miRNA into the precursor-miRNA (pre-miR-96).[3]
The inhibition of pri-miR-96 processing leads to a significant reduction in the levels of mature miR-96.[4] One of the key validated targets of miR-96 is the mRNA encoding the Forkhead Box O1 (FOXO1) transcription factor. By downregulating miR-96, this compound treatment relieves the translational repression of FOXO1, leading to increased FOXO1 protein levels.[4] Elevated FOXO1 expression subsequently triggers the apoptotic cascade, resulting in the selective death of cancer cells that overexpress miR-96.[2][4]
Figure 1: Signaling pathway of this compound action.
Quantitative Binding Affinity Data
The binding affinity of this compound for pri-miR-96 has been quantified using biophysical assays. The dissociation constant (Kd) is a key metric, with lower values indicating a stronger binding interaction. The dimeric nature of this compound results in a significant increase in binding affinity compared to its monomeric constituents.[1]
| Compound | RNA Target | Binding Affinity (Kd) | Fold Improvement (vs. Monomer 1) | Experimental Notes |
| This compound | pri-miR-96 (RNA3 construct containing both UU and GG loops) | 85 nM [4][5] | >40-fold | Measurement performed in the presence of a molecular crowding agent (PEG 8000) to mimic cellular conditions. |
| Monomer 1 | pri-miR-96 (RNA1 construct with UU loop) | ~1.2 µM[4] | - | Targets the Drosha processing site. |
| Monomer 2 | pri-miR-96 (RNA2 construct with GG loop) | ~0.9 µM[4] | - | Targets the adjacent internal loop. |
| This compound | pri-miR-96 mutant (RNA4, GG to GC) | ~1.2 µM[6] | - | Demonstrates the importance of the GG loop for high-affinity binding. |
| This compound | pri-miR-96 mutant (RNA5, UU to UA) | ~1.5 µM[6] | - | Shows the necessity of the UU loop for tight binding. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and findings from the primary literature.
In Vitro Drosha Cleavage Assay
This assay assesses the ability of this compound to inhibit the processing of pri-miR-96 by the Drosha enzyme complex in a cell-free system.
Materials:
-
Recombinant Drosha complex
-
In vitro transcribed, radioactively labeled pri-miR-96
-
This compound at various concentrations
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 100 mM NaCl, 0.2 mM EDTA, 10% glycerol)
-
MgCl2
-
RNase inhibitors
-
Urea-polyacrylamide gel electrophoresis (Urea-PAGE) system
-
Phosphorimager
Protocol:
-
Set up the Drosha cleavage reactions in nuclease-free tubes.
-
To each reaction, add the reaction buffer, RNase inhibitors, and varying concentrations of this compound or vehicle control (DMSO).
-
Add the radioactively labeled pri-miR-96 substrate.
-
Initiate the reaction by adding the recombinant Drosha complex and MgCl2.
-
Incubate the reactions at 37°C for a defined period (e.g., 60-90 minutes).
-
Stop the reactions by adding a formamide-containing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Resolve the RNA products on a denaturing Urea-PAGE gel.
-
Dry the gel and expose it to a phosphor screen.
-
Analyze the results using a phosphorimager to quantify the amount of cleaved (pre-miR-96) and uncleaved (pri-miR-96) products.
Figure 2: Workflow for the in vitro Drosha cleavage assay.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Levels
This protocol is used to measure the levels of pri-miR-96, pre-miR-96, and mature miR-96 in cells treated with this compound.
Materials:
-
Cultured cells (e.g., MDA-MB-231)
-
This compound
-
RNA extraction kit (suitable for small RNAs)
-
Reverse transcription kit with stem-loop primers for mature miRNA or random primers for pri- and pre-miRNA
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)
-
Specific primers for pri-miR-96, pre-miR-96, mature miR-96, and a reference gene (e.g., U6 snRNA)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit, ensuring the preservation of small RNA fractions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA.
-
Reverse Transcription (RT):
-
For mature miR-96, use a stem-loop RT primer specific to the 3' end of the miRNA.
-
For pri-miR-96 and pre-miR-96, use random primers or gene-specific reverse primers.
-
Synthesize cDNA according to the reverse transcription kit manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing the cDNA template, specific forward and reverse primers, and qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each target and the reference gene.
-
Calculate the relative expression levels of each RNA species using the ΔΔCt method.
-
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
Chem-CLIP is employed to confirm the direct binding of this compound to pri-miR-96 within cells. This requires a modified version of this compound that includes a cross-linking moiety and a purification tag (e.g., biotin).
Materials:
-
Chem-CLIP probe (this compound with cross-linker and biotin tag)
-
Cultured cells
-
UV cross-linking apparatus (if a photo-reactive cross-linker is used)
-
Cell lysis buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Proteinase K
-
RNA extraction reagents
-
qRT-PCR reagents for pri-miR-96
Protocol:
-
Treat cells with the Chem-CLIP probe.
-
Induce cross-linking (e.g., by UV irradiation if using a diazirine-based cross-linker).
-
Lyse the cells and harvest the total cell lysate.
-
Incubate the lysate with streptavidin-coated magnetic beads to capture the biotin-tagged probe cross-linked to its RNA targets.
-
Wash the beads extensively to remove non-specifically bound molecules.
-
Elute the cross-linked RNA-probe complexes from the beads or perform on-bead enzymatic treatments.
-
Digest the protein components with Proteinase K.
-
Extract the RNA from the pull-down fraction.
-
Analyze the presence of pri-miR-96 in the captured RNA by qRT-PCR.
Figure 3: A simplified workflow for the Chem-CLIP assay.
Conclusion
This compound represents a successful example of the rational design of a small molecule that potently and selectively targets an oncogenic non-coding RNA. Its ability to bind with high affinity to pri-miR-96 and inhibit its processing demonstrates the therapeutic potential of targeting RNA with small molecules. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers aiming to further investigate the interaction between this compound and pri-miR-96 or to apply similar methodologies to other RNA targets. This targeted approach holds promise for the development of novel precision medicines for cancer and other diseases driven by aberrant miRNA expression.
References
- 1. Drosha cleavage assay [bio-protocol.org]
- 2. Biosensor-surface plasmon resonance: A strategy to help establish a new generation RNA-specific small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Protocol: a highly sensitive RT-PCR method for detection and quantification of microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. pnas.org [pnas.org]
Targaprimir-96: A Technical Whitepaper on the Rational Design and Preclinical Development of a Novel microRNA-96 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targaprimir-96 is a pioneering, rationally designed small molecule that potently and selectively inhibits the processing of the oncogenic microRNA-96 (miR-96).[1][2] Developed through a computational approach, this compound represents a significant advancement in the targeted therapy of cancers driven by non-coding RNAs.[1] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols for its validation and characterization. The data presented herein demonstrates its efficacy in cellular and in vivo models of triple-negative breast cancer (TNBC), highlighting its potential as a novel therapeutic agent.[1][3]
Discovery and Rational Design
The discovery of this compound was facilitated by Inforna , a computational platform that enables the sequence-based design of small molecules targeting structured RNAs.[1] The primary transcript of microRNA-96 (pri-miR-96) was identified as a key driver in certain cancers, including TNBC, where it promotes cell survival by suppressing the pro-apoptotic transcription factor, Forkhead box protein O1 (FOXO1).[1][3]
The design strategy involved a modular approach. Initially, two small molecule fragments were identified that bound to distinct motifs within the pri-miR-96 hairpin precursor: one targeting the Drosha processing site and another binding to an adjacent 1x1 nucleotide GG internal loop.[1] These fragments were then covalently linked using a peptoid linker of optimal length to create the dimeric compound, this compound.[4] This multivalency resulted in a significant increase in binding affinity and cellular potency compared to the individual monomeric units.[1][4]
Mechanism of Action
This compound exerts its biological effect by physically binding to the pri-miR-96 hairpin structure, thereby sterically hindering its processing by the Drosha microprocessor complex.[1][4] This inhibition of the initial step in miRNA biogenesis leads to a significant reduction in the levels of both precursor-miR-96 (pre-miR-96) and mature, functional miR-96.[1][2]
The downstream consequence of mature miR-96 depletion is the de-repression of its target, FOXO1.[1][2] Increased levels of FOXO1 protein subsequently trigger the intrinsic apoptotic pathway, leading to programmed cell death specifically in cancer cells that are dependent on the miR-96 oncogenic pathway.[1][3] Notably, this compound has been shown to be ineffective in healthy breast cells that do not overexpress miR-96, indicating a high degree of selectivity.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow used in its discovery and validation.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Efficacy and Binding Affinity
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [2][5] |
| Kd (binding to pri-miR-96 RNA3) | - | 85 nM | [2] |
| Kd (binding to RNA1) | - | 1.2 µM | [2] |
| Kd (binding to RNA2) | - | 0.9 µM | [2] |
| Kd (binding to RNA4) | - | 1.2 µM | [2] |
| Kd (binding to RNA5) | - | 1.5 µM | [2] |
Table 2: In Vivo Efficacy in TNBC Xenograft Model
| Animal Model | Dosage and Administration | Duration | Outcome | Reference |
| Female NOD/SCID mice with MDA-MB-231-luc xenografts | 10 mg/kg, intraperitoneal injection, every other day | 21 days | Significant decrease in tumor growth | [1][2][3] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary research publication by Velagapudi et al. (2016) in PNAS.[1]
Quantitative Reverse Transcription PCR (qRT-PCR) for miRNA Levels
This protocol is for the quantification of pri-miR-96, pre-miR-96, and mature miR-96 levels in cultured cells following treatment with this compound.
-
Cell Culture and Treatment: Plate MDA-MB-231 cells in 6-well plates and culture to ~70% confluency. Treat cells with this compound (e.g., 50 nM) or vehicle control (DMSO) for the desired time period (e.g., 48 hours).
-
RNA Isolation: Extract total RNA from the cells using a commercial kit (e.g., Quick-RNA Miniprep Kit, Zymo Research) according to the manufacturer's instructions. Elute RNA in RNase-free water and quantify using a spectrophotometer.
-
Reverse Transcription (RT):
-
For mature miR-96, use a specific stem-loop RT primer and a reverse transcription kit (e.g., miScript II RT Kit, Qiagen).
-
For pri-miR-96 and pre-miR-96, use random hexamer primers for the RT reaction.
-
Typically, 100-200 ng of total RNA is used per RT reaction.
-
-
qPCR:
-
Perform qPCR using a real-time PCR system (e.g., 7900HT Fast Real-Time PCR System, Applied Biosystems).
-
Use specific forward and reverse primers for mature miR-96, pre-miR-96, and pri-miR-96.
-
Use a housekeeping gene (e.g., 18S rRNA) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
-
Data Analysis: Calculate the relative expression levels using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This protocol is for validating the direct engagement of pri-miR-96 by this compound in cells.
-
Probe Synthesis: Synthesize a Chem-CLIP probe by appending this compound with a chlorambucil cross-linking moiety and a biotin purification tag (this compound-CA-Biotin).[1]
-
Cell Treatment: Treat MDA-MB-231 cells with the this compound-CA-Biotin probe (e.g., 50 nM) for a specified duration to allow for cellular uptake and binding. For competitive Chem-CLIP (C-Chem-CLIP), co-incubate with an excess of unlabeled this compound.
-
Cell Lysis and RNA Extraction: Lyse the cells and extract total RNA.
-
Biotin Pull-Down:
-
Incubate the total RNA with streptavidin-coated magnetic beads to capture the biotinylated probe-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution: Elute the cross-linked RNA from the beads using an elution buffer (e.g., 10 mM EDTA, 95% formamide) at 65°C.
-
Analysis by qRT-PCR: Purify the eluted RNA and perform qRT-PCR for pri-miR-96 as described in Protocol 5.1. Normalize the amount of pulled-down pri-miR-96 to the input levels to determine the enrichment.
In Vivo Triple-Negative Breast Cancer Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Line: Use a luciferase-expressing variant of the MDA-MB-231 human breast cancer cell line (MDA-MB-231-luc).
-
Animal Model: Use female immunodeficient mice (e.g., NOD/SCID mice).
-
Tumor Implantation: Inject MDA-MB-231-luc cells subcutaneously or orthotopically into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size. Monitor tumor growth regularly using bioluminescence imaging and caliper measurements.
-
Treatment: Once tumors are established, randomize the mice into treatment and control groups.
-
Efficacy Assessment:
-
Continue treatment for a predefined period (e.g., 21 days).[1][2]
-
Monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight and volume.
-
Analyze tumor tissue for biomarkers (e.g., miR-96 levels, FOXO1 expression) via qRT-PCR and immunohistochemistry.
-
Apoptosis Assay (Annexin V Staining)
This protocol is for quantifying apoptosis in cells treated with this compound.
-
Cell Treatment: Plate MDA-MB-231 cells and treat with this compound (e.g., 50 nM) or vehicle control.
-
Cell Harvesting: After the treatment period, harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cells.
-
Incubate in the dark at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.
Conclusion
This compound stands as a testament to the power of rational, sequence-based drug design in targeting non-coding RNAs. Its potent and selective inhibition of miR-96 processing, leading to the induction of apoptosis in triple-negative breast cancer cells, has been rigorously demonstrated through a series of in vitro and in vivo experiments. The detailed methodologies provided in this whitepaper offer a comprehensive guide for researchers in the field of RNA-targeted therapeutics and oncology drug development. The promising preclinical data for this compound warrant further investigation and position it as a strong candidate for continued development as a novel cancer therapy.
References
Targaprimir-96: A Precision Tool for the Inhibition of miR-96 Processing
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Targaprimir-96, a novel small molecule inhibitor of microRNA-96 (miR-96) processing. We delve into its mechanism of action, experimental validation, and its therapeutic potential, particularly in the context of triple-negative breast cancer (TNBC). This document is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering insights into the preclinical data supporting this compound and detailed protocols for its experimental application.
Introduction
MicroRNAs (miRNAs) are a class of small non-coding RNAs that play a pivotal role in post-transcriptional gene regulation. Their dysregulation is implicated in the pathogenesis of numerous diseases, including cancer. Among these, miR-96 has been identified as an oncomiR, promoting cancer progression by suppressing the expression of tumor suppressor genes, such as Forkhead Box O1 (FOXO1).[1][2][3] The targeted inhibition of specific miRNAs therefore represents a promising therapeutic strategy.
This compound is a rationally designed small molecule that potently and selectively inhibits the processing of primary miR-96 (pri-miR-96), leading to a decrease in mature miR-96 levels.[4][5][6][7][8] This inhibition restores the expression of FOXO1, subsequently triggering apoptosis in cancer cells.[8][9] This guide will explore the core aspects of this compound, from its molecular interactions to its in vivo efficacy, providing a robust resource for the scientific community.
Mechanism of Action
This compound functions by directly binding to the pri-miR-96 hairpin precursor.[4][5][6][7][8] This binding event sterically hinders the processing of pri-miR-96 by the Microprocessor complex, which includes the Drosha enzyme. As a result, the production of precursor miR-96 (pre-miR-96) and, consequently, mature miR-96 is significantly reduced.[4]
The downstream effect of this inhibition is the de-repression of the FOXO1 protein.[8][9] FOXO1 is a key transcription factor that regulates the expression of genes involved in apoptosis and cell cycle arrest.[1][2][3] By restoring FOXO1 levels, this compound effectively reactivates the apoptotic pathway in cancer cells that are dependent on miR-96 for their survival.[8][9]
Signaling Pathway
Caption: this compound signaling pathway.
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [4][5][6] |
| Apoptosis Induction | MDA-MB-231 | 50 nM | [8][9] |
| FOXO1 Protein Increase | MDA-MB-231 | ~2-fold at 50 nM | [8][9] |
Table 2: Binding Affinity of this compound to RNA Constructs
| RNA Construct | Description | Kd (Dissociation Constant) | Reference |
| RNA3 | Contains Drosha site and adjacent 1x1 nt GG internal loop | 85 nM | [4][5] |
| RNA1 | Related RNA structure | 1.2 µM | [4][5] |
| RNA2 | Related RNA structure | 0.9 µM | [4][5] |
| RNA4 | Related RNA structure | 1.2 µM | [4][5] |
| RNA5 | Related RNA structure | 1.5 µM | [4][5] |
Table 3: In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer (TNBC) Mouse Model
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Tumor Growth Inhibition | TNBC Xenograft | 10 mg/kg (i.p. every other day for 21 days) | Significant reduction in tumor growth | [4][5] |
| Mature miR-96 Levels in Tumor | TNBC Xenograft | 10 mg/kg | Decreased by ~50% | [4][6] |
| pri-miR-96 Levels in Tumor | TNBC Xenograft | 10 mg/kg | Increased | [4][6] |
| FOXO1 Levels in Tumor | TNBC Xenograft | 10 mg/kg | Increased | [4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Cell Culture and Treatment
-
Cell Line: MDA-MB-231 (human triple-negative breast cancer cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentration (e.g., 50 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates). Allow cells to adhere and reach 60-70% confluency. Replace the medium with fresh medium containing this compound or vehicle control (DMSO). Incubate for the desired duration (e.g., 48 hours) before proceeding with downstream analysis.
RNA Isolation and qRT-PCR for miRNA Analysis
This protocol is based on commercially available kits and established methodologies.[10][11]
Caption: Workflow for miRNA quantification by qRT-PCR.
-
RNA Extraction:
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from a mirVana miRNA Isolation Kit or similar).
-
Process the lysate according to the manufacturer's protocol to isolate total RNA, including the small RNA fraction.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Use a miRNA-specific reverse transcription kit (e.g., TaqMan MicroRNA Reverse Transcription Kit).
-
In a typical 15 µL reaction, combine:
-
100 ng of total RNA
-
3 µL of 5X RT primer (specific for miR-96)
-
1.5 µL of 10X RT buffer
-
0.15 µL of 100 mM dNTPs
-
1 µL of MultiScribe Reverse Transcriptase
-
Nuclease-free water to 15 µL
-
-
Incubate at 16°C for 30 minutes, 42°C for 30 minutes, and 85°C for 5 minutes.
-
-
Quantitative PCR (qPCR):
-
Use a TaqMan Universal PCR Master Mix and a specific TaqMan MicroRNA Assay for miR-96.
-
In a typical 20 µL reaction, combine:
-
1.33 µL of the RT product
-
10 µL of 2X TaqMan Universal PCR Master Mix
-
1 µL of 20X TaqMan MicroRNA Assay (for miR-96)
-
7.67 µL of nuclease-free water
-
-
Perform the qPCR on a real-time PCR system with the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 60 seconds.
-
-
Data Analysis:
-
Use a suitable endogenous control (e.g., U6 snRNA) for normalization.
-
Calculate the relative expression of miR-96 using the comparative Ct (ΔΔCt) method.
-
Western Blot for FOXO1 Protein Expression
-
Protein Extraction:
-
Wash the treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOXO1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This is a generalized protocol based on the principles of Chem-CLIP.[8][12][13][14]
Caption: Generalized workflow for Chem-CLIP.
-
Probe Synthesis: A derivative of this compound is synthesized with a photoreactive cross-linking group and a biotin tag.
-
Cell Treatment and Cross-linking:
-
Treat MDA-MB-231 cells with the biotinylated this compound probe.
-
Expose the cells to UV light to induce covalent cross-linking between the probe and its RNA targets.
-
-
Lysis and Pulldown:
-
Lyse the cells and incubate the lysate with streptavidin-coated magnetic beads. The biotin tag on the probe will bind to the streptavidin, capturing the probe-RNA complexes.
-
-
Washing and Elution:
-
Thoroughly wash the beads to remove non-specifically bound proteins and nucleic acids.
-
Elute the cross-linked RNA from the beads.
-
-
Analysis:
-
Perform qRT-PCR on the eluted RNA using primers specific for pri-miR-96 to confirm its enrichment, thereby validating the direct interaction between this compound and pri-miR-96 in a cellular context.
-
In Vivo Tumor Xenograft Studies
Animal studies should be conducted in accordance with institutional guidelines for animal care and use.[15][16]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID).
-
Tumor Implantation: Subcutaneously inject MDA-MB-231 cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day for a specified period (e.g., 21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. A portion of the tumor can be flash-frozen for RNA and protein analysis.
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its rational design, potent and selective inhibition of miR-96 processing, and demonstrated efficacy in preclinical models of triple-negative breast cancer underscore its potential as a novel therapeutic agent.[17] The detailed experimental protocols provided in this guide are intended to facilitate further research into the biological activities of this compound and to aid in the development of similar precision medicines targeting other disease-associated non-coding RNAs.
References
- 1. MicroRNA-96 plays an oncogenic role by targeting FOXO1 and regulating AKT/FOXO1/Bim pathway in papillary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. miR-96 regulates FOXO1-mediated cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. health.uconn.edu [health.uconn.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. animalcare.umich.edu [animalcare.umich.edu]
- 7. genome.med.harvard.edu [genome.med.harvard.edu]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Triple-negative breast cancer: the basics [jax.org]
- 16. Synergistic Effect of Drugs against TNBC in Animal Models - Avens Blog | Avens Blog [avensonline.org]
- 17. drugtargetreview.com [drugtargetreview.com]
Targaprimir-96: A Selective Inhibitor of miR-96 for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MicroRNA-96 (miR-96) is a key oncogenic microRNA implicated in the progression of various cancers, including triple-negative breast cancer (TNBC). It primarily exerts its oncogenic effects by repressing the translation of the tumor suppressor protein, Forkhead Box O1 (FOXO1), thereby inhibiting apoptosis and promoting cell survival. Targaprimir-96 is a novel, rationally designed small molecule that potently and selectively inhibits the processing of primary miR-96 (pri-miR-96), leading to the upregulation of FOXO1 and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways and experimental workflows.
Introduction
The targeting of non-coding RNAs, such as microRNAs, represents a promising frontier in precision medicine. MiR-96 has been identified as a critical driver of tumorigenesis, making it an attractive therapeutic target. This compound was developed through a computational approach that identified small molecule modules capable of binding to specific structural motifs within the pri-miR-96 hairpin precursor. By linking these modules, this compound achieves high-affinity and selective binding to pri-miR-96, effectively inhibiting its processing by the Drosha microprocessor complex. This targeted inhibition restores the expression of the pro-apoptotic FOXO1 protein, offering a selective therapeutic strategy for cancers dependent on the miR-96 oncogenic pathway.
Mechanism of Action
This compound functions by binding to the pri-miR-96 hairpin precursor with low nanomolar affinity.[1][2][3] This binding event sterically hinders the access of the Drosha enzyme to its processing site on pri-miR-96.[4] Consequently, the maturation of miR-96 is inhibited, leading to a decrease in the levels of both precursor miR-96 (pre-miR-96) and mature miR-96. The reduction in mature miR-96 alleviates the translational repression of its target, FOXO1 mRNA. The subsequent increase in FOXO1 protein levels triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[4] Notably, this compound has been shown to be ineffective in healthy breast cells, highlighting its cancer-selective activity.[1][2][4]
Quantitative Data
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Parameter | Value | Cell Line / Conditions | Reference |
| Binding Affinity (Kd) to pri-miR-96 (RNA3) | 85 nM | In vitro binding assay | |
| Binding Affinity (Kd) to control RNAs (RNA1, RNA2, RNA4, RNA5) | 0.9 - 1.5 µM | In vitro binding assay | |
| IC50 (mature miR-96 reduction) | ~50 nM | MDA-MB-231 (TNBC) | [1][2] |
| Effect on pri-miR-96 levels (at 50 nM) | Increased | MDA-MB-231 (TNBC) | |
| Effect on pre-miR-96 and mature miR-96 levels (at 50 nM) | Decreased | MDA-MB-231 (TNBC) | |
| Increase in FOXO1 protein levels (at 50 nM, 48 hours) | ~2-fold | 4175 (Breast Cancer) | [4] |
| Apoptosis Induction | Yes | 4175 (Breast Cancer) |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
| Parameter | Value | Animal Model | Reference |
| Dosage and Administration | 10 mg/kg; intraperitoneal injection; every other day for 21 days | Mouse model of triple-negative breast cancer (TNBC) | |
| Tumor Growth Inhibition | Significant decrease in tumor growth | Mouse model of triple-negative breast cancer (TNBC) | [4] |
| Plasma Peak Concentration Time (Tmax) | ~4 hours | FVB/n mice | |
| Plasma Concentration at 48 hours post-injection (2 mg/kg dose) | 1.6 µM | FVB/n mice | |
| Plasma Concentration at 48 hours post-injection (7 mg/kg dose) | 1.9 µM | FVB/n mice | |
| Effect on mature miR-96 in tumors | Decreased by ~50% | Mouse model of triple-negative breast cancer (TNBC) | |
| Effect on pri-miR-96 in tumors | Increased | Mouse model of triple-negative breast cancer (TNBC) | |
| Effect on FOXO1 in tumors | Increased | Mouse model of triple-negative breast cancer (TNBC) | |
| Observed Toxicity | None | Mouse model of triple-negative breast cancer (TNBC) |
Signaling Pathways and Experimental Workflows
miR-96 Signaling Pathway and this compound Intervention
The following diagram illustrates the oncogenic signaling pathway of miR-96 and the mechanism of intervention by this compound.
Caption: miR-96 biogenesis and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the cellular effects of this compound.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR) for miRNA Levels
This protocol is for the quantification of pri-miR-96, pre-miR-96, and mature miR-96 levels in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
6- or 12-well cell culture plates
-
Quick-RNA Miniprep Kit (Zymo Research)
-
miScript II RT Kit (Qiagen)
-
miScript SYBR Green PCR Kit (Qiagen)
-
Specific primers for pri-miR-96, pre-miR-96, and mature miR-96
-
Real-time PCR instrument (e.g., 7900HT Fast Real-Time PCR System)
Procedure:
-
Cell Culture and Treatment: Seed MDA-MB-231 cells in 6- or 12-well plates and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., 50 nM) or vehicle control for the specified duration (e.g., 48 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using the Quick-RNA Miniprep Kit according to the manufacturer's protocol.
-
Reverse Transcription (RT): Use approximately 200 ng of total RNA for the reverse transcription reaction using the miScript II RT Kit as per the manufacturer's instructions. This step will generate cDNA.
-
qRT-PCR: Perform qRT-PCR on a real-time PCR system using the miScript SYBR Green PCR Kit and specific primers for pri-miR-96, pre-miR-96, and mature miR-96. A typical thermal cycling profile is: 95°C for 15 min, followed by 40 cycles of 94°C for 15 s, 55°C for 30 s, and 70°C for 30 s.
-
Data Analysis: Analyze the amplification data. Relative quantification of miRNA levels can be determined using the ΔΔCt method, with a suitable endogenous control for normalization.
Western Blot for FOXO1 Protein Expression
This protocol details the detection and quantification of FOXO1 protein levels in cancer cells treated with this compound.
Materials:
-
Treated and untreated cancer cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FOXO1
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Lysate Preparation: Lyse the treated and control cells in RIPA buffer. Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary anti-FOXO1 antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in FOXO1 protein expression.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This protocol is a target validation approach to confirm the direct engagement of this compound with pri-miR-96 in cells.
Materials:
-
MDA-MB-231 cells
-
This compound-CA-Biotin (Chem-CLIP probe)
-
This compound (for competitive Chem-CLIP)
-
100-mm cell culture dishes
-
Streptavidin-coated magnetic beads
-
RNA extraction and qRT-PCR reagents (as described in section 5.1)
Procedure:
-
Cell Treatment: Culture MDA-MB-231 cells in 100-mm dishes. For Chem-CLIP, treat the cells with 50 nM of the this compound-CA-Biotin probe for 24 hours. For competitive Chem-CLIP (C-Chem-CLIP), co-treat the cells with 50 nM of the probe and a higher concentration of this compound (e.g., 1 or 5 µM).
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Pull-Down of Cross-Linked RNA: Incubate the total RNA with streptavidin-coated magnetic beads to capture the biotinylated RNA-probe complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA. Elute the captured RNA from the beads.
-
qRT-PCR Analysis: Perform qRT-PCR on the eluted RNA to quantify the amount of pri-miR-96 that was pulled down. An enrichment of pri-miR-96 in the pull-down fraction compared to a control confirms direct engagement. In C-Chem-CLIP, a reduction in the pulled-down pri-miR-96 indicates specific binding of this compound to its target.
Conclusion
This compound is a promising, first-in-class small molecule inhibitor of miR-96 processing. Its rational design allows for high selectivity and potency in targeting the oncogenic miR-96/FOXO1 pathway. The data presented in this guide demonstrate its efficacy in both cellular and animal models of triple-negative breast cancer, with a favorable pharmacokinetic profile and no observed toxicity. The detailed experimental protocols provided herein will enable researchers and drug development professionals to further investigate and validate the therapeutic potential of this compound and similar RNA-targeting small molecules. This targeted approach holds significant promise for the development of novel, precision therapies for cancer and other diseases driven by aberrant microRNA expression.
References
Methodological & Application
Application Notes and Protocols for Targaprimir-96 in Triple-Negative Breast Cancer Cell Lines
For Research Use Only
Introduction
Triple-negative breast cancer (TNBC) is a particularly aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets makes it difficult to treat with targeted therapies, resulting in a poor prognosis for patients.[1][2][3] Targaprimir-96 has emerged as a promising drug candidate that selectively targets the microRNA-96 (miR-96) processing pathway, which is implicated in the proliferation and survival of TNBC cells.[4][5][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in TNBC cell lines, including detailed experimental protocols and data presentation.
This compound is a small molecule inhibitor that specifically binds to the primary transcript of miR-96 (pri-miR-96), preventing its processing by the Drosha enzyme.[4][7] This leads to a decrease in the levels of mature miR-96, a microRNA that promotes cancer by suppressing the translation of FOXO1 mRNA.[7][8][9] The subsequent increase in FOXO1 protein expression triggers programmed cell death, or apoptosis, in TNBC cells.[4][5][7][8] Notably, this compound has been shown to be effective in TNBC cell lines such as MDA-MB-231 and its metastatic variant 4175, while exhibiting minimal effects on healthy breast cells.[4][7]
Mechanism of Action
This compound functions by inhibiting the biogenesis of mature miR-96. This targeted intervention restores the expression of the tumor suppressor protein FOXO1, ultimately leading to apoptosis in TNBC cells. The molecule was designed to bind with high affinity to a specific structural motif within the pri-miR-96 transcript.[4][7]
Caption: this compound inhibits pri-miR-96 processing, leading to increased FOXO1 and apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound in TNBC cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [4] |
| Effective Concentration | MDA-MB-231, 4175 | 50 nM | [4][7] |
| Treatment Time | 4175 | 48 hours | [4] |
| Binding Target | Binding Affinity (Kd) | Reference |
| pri-miR-96 (RNA3) | 85 nM | [4] |
| RNA1 | 1.2 µM | [4] |
| RNA2 | 0.9 µM | [4] |
| RNA4 | 1.2 µM | [4] |
| RNA5 | 1.5 µM | [4] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in TNBC cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of TNBC cells.
References
- 1. Quantitative reverse‐transcription PCR for miRNA model validation [bio-protocol.org]
- 2. m.youtube.com [m.youtube.com]
- 3. scienceopen.com [scienceopen.com]
- 4. 2.3. Annexin V-FITC/PI Double Staining Assay [bio-protocol.org]
- 5. 2.11. Annexin V-PI Apoptosis Assay [bio-protocol.org]
- 6. Apoptosis assay [bio-protocol.org]
- 7. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Design of a small molecule against an oncogenic noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coordinate Regulation of FOXO1 by miR-27a, miR-96, and miR-182 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targaprimir-96 in Apoptosis Induction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targaprimir-96 is a novel small molecule inhibitor of microRNA-96 (miR-96) processing.[1][2][3] By selectively binding to the precursor of miR-96 (pri-miR-96), this compound inhibits its maturation into functional miR-96.[1][2][3] In various cancer cell lines, miR-96 acts as an oncomiR by suppressing the expression of the pro-apoptotic transcription factor, Forkhead Box O1 (FOXO1).[4] By inhibiting miR-96, this compound leads to the upregulation of FOXO1 protein levels, which in turn transcriptionally activates genes involved in the apoptotic cascade, ultimately leading to programmed cell death in cancer cells.[1][4] These application notes provide detailed protocols for assessing the pro-apoptotic activity of this compound using standard cell-based assays.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its pro-apoptotic effects by intervening in the miR-96 processing pathway. This ultimately leads to the activation of downstream apoptotic effectors.
Caption: this compound signaling pathway leading to apoptosis.
Data Presentation: Summary of Expected Quantitative Results
The following tables provide representative data from studies on triple-negative breast cancer cell lines (e.g., MDA-MB-231) treated with this compound. These values can serve as a benchmark for expected outcomes.
Table 1: Annexin V-FITC/PI Staining for Apoptosis
| Treatment (48h) | Viable Cells (Annexin V-/PI-) | Early Apoptotic Cells (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (0.1% DMSO) | ~90% | ~5% | ~5% |
| This compound (50 nM) | ~60% | ~25% | ~15% |
Table 2: Caspase-3/7 Activity Assay
| Treatment (48h) | Relative Luminescence Units (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control (0.1% DMSO) | 1,500 | 1.0 |
| This compound (50 nM) | 6,000 | 4.0 |
Table 3: Western Blot Analysis of Apoptosis-Related Proteins
| Treatment (48h) | Relative FOXO1 Expression (normalized to loading control) | Relative Cleaved Caspase-3 Expression (normalized to loading control) | Relative Cleaved PARP Expression (normalized to loading control) |
| Vehicle Control (0.1% DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (50 nM) | ~2.5 | ~3.5 | ~3.0 |
Experimental Protocols
Annexin V-FITC/PI Apoptosis Assay
This protocol details the detection of phosphatidylserine externalization, an early marker of apoptosis, using Annexin V-FITC and propidium iodide (PI) for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.
Experimental Workflow: Annexin V-FITC/PI Assay
Caption: Workflow for Annexin V-FITC/PI apoptosis assay.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 50 nM) and a vehicle control for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
Adherent cells: Gently wash with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Transfer the cell suspension directly to a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up compensation and gates.
Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway, using a luminescent substrate.
Experimental Workflow: Caspase-Glo® 3/7 Assay
Caption: Workflow for Caspase-Glo® 3/7 assay.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cancer cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with this compound and a vehicle control for the desired time (e.g., 48 hours).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by dividing the average RLU of the this compound-treated samples by the average RLU of the vehicle-treated samples after subtracting the background (medium only) readings.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression levels of key apoptosis-related proteins, such as FOXO1, cleaved caspase-3, and cleaved PARP, following treatment with this compound.
Experimental Workflow: Western Blotting
Caption: Workflow for Western blotting of apoptosis markers.
Materials:
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cancer cell line of interest
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXO1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells and treat with this compound as described in the previous protocols.
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Logical Relationship of Assays
The following diagram illustrates the logical flow of experiments to comprehensively assess the pro-apoptotic effects of this compound.
Caption: Logical workflow for apoptosis studies of this compound.
References
Application Notes and Protocols for Assessing FOXO1 Upregulation by Targaprimir-96
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targaprimir-96 is a novel small molecule inhibitor of microRNA-96 (miR-96) processing, which plays a critical role in oncogenesis.[1][2][3][4] By selectively binding to primary miR-96 (pri-miR-96), this compound disrupts its maturation, leading to the upregulation of the pro-apoptotic transcription factor Forkhead Box Protein O1 (FOXO1).[2][5] This application note provides detailed protocols for assessing the upregulation of FOXO1 in response to this compound treatment in a cancer cell line model. The described methods include quantitative real-time PCR (qRT-PCR) to measure miR-96 and FOXO1 mRNA levels, Western blotting to quantify FOXO1 protein expression, and a functional assay to measure apoptosis.
Introduction
MicroRNA-96 (miR-96) is an oncogenic microRNA that promotes cancer cell survival and proliferation by suppressing the translation of tumor suppressor genes, a key one being FOXO1.[6][7][8][9][10] The FOXO1 transcription factor is a critical regulator of apoptosis, cell cycle arrest, and DNA repair.[11][12] In many cancers, the downregulation of FOXO1 allows for uncontrolled cell growth.
This compound has been identified as a potent and selective inhibitor of miR-96 processing.[1][2] It binds to pri-miR-96 with high affinity, preventing its cleavage by the Drosha endonuclease.[4][5] This inhibition of miR-96 biogenesis leads to a subsequent increase in FOXO1 protein levels, thereby inducing apoptosis in cancer cells.[1][2][5] Studies have shown that treatment of triple-negative breast cancer cells with 50 nM this compound results in an approximately two-fold increase in FOXO1 protein levels and triggers apoptosis.[1][2]
These application notes provide a comprehensive guide for researchers to effectively assess the molecular and cellular effects of this compound on the miR-96/FOXO1 signaling axis.
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Mechanism of this compound action.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing a relevant cancer cell line and treating it with this compound.
Materials:
-
Triple-negative breast cancer cell line (e.g., MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MDA-MB-231 cells in complete growth medium in a 37°C incubator with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium. A final concentration of 50 nM is recommended based on previous studies.[1][2] Prepare a vehicle control with the same concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). For FOXO1 protein upregulation, a 48-hour incubation is a good starting point.[1]
Quantitative Real-Time PCR (qRT-PCR) for miR-96 and FOXO1 mRNA
This protocol details the measurement of mature miR-96 and FOXO1 mRNA levels.
Experimental Workflow:
Workflow for qRT-PCR analysis.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
miRNA-specific reverse transcription kit
-
mRNA-specific reverse transcription kit
-
qRT-PCR master mix (SYBR Green or TaqMan)
-
Primers for mature miR-96, FOXO1, and a reference gene (e.g., U6 snRNA for miRNA, GAPDH for mRNA)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis:
-
For miR-96, use a miRNA-specific reverse transcription kit to generate cDNA.
-
For FOXO1 mRNA, use a standard reverse transcription kit with oligo(dT) or random primers.
-
-
qRT-PCR:
-
Set up the qRT-PCR reaction with the appropriate master mix, primers, and cDNA template.
-
Run the reaction on a qRT-PCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes (miR-96, FOXO1) to the reference gene (U6, GAPDH).
-
Calculate the fold change in gene expression using the ΔΔCt method.
-
Western Blotting for FOXO1 Protein
This protocol outlines the detection and quantification of FOXO1 protein levels.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FOXO1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOXO1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the FOXO1 band intensity to the loading control.
-
Apoptosis Assay (Annexin V Staining)
This protocol describes the assessment of apoptosis induction by this compound.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells, including any floating cells in the medium.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Effect of this compound on miR-96 and FOXO1 mRNA Expression
| Treatment | Concentration | Incubation Time (hr) | Relative miR-96 Expression (Fold Change) | Relative FOXO1 mRNA Expression (Fold Change) |
| Vehicle (DMSO) | - | 48 | 1.00 | 1.00 |
| This compound | 50 nM | 48 | Value | Value |
| This compound | 100 nM | 48 | Value | Value |
Table 2: Effect of this compound on FOXO1 Protein Expression
| Treatment | Concentration | Incubation Time (hr) | Normalized FOXO1 Protein Level (Fold Change) |
| Vehicle (DMSO) | - | 48 | 1.00 |
| This compound | 50 nM | 48 | ~2.0[2] |
| This compound | 100 nM | 48 | Value |
Table 3: Effect of this compound on Apoptosis
| Treatment | Concentration | Incubation Time (hr) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | - | 48 | Value | Value |
| This compound | 50 nM | 48 | Value | Value |
| This compound | 100 nM | 48 | Value | Value |
Conclusion
The protocols outlined in this application note provide a robust framework for investigating the upregulation of FOXO1 by this compound. By employing these molecular and cellular techniques, researchers can effectively characterize the mechanism of action of this promising anti-cancer agent and assess its therapeutic potential. The provided diagrams and tables serve as a guide for experimental design and data presentation, facilitating clear and impactful research outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precise Small Molecule Degradation of a Noncoding RNA Identifies Cellular Binding Sites and Modulates an Oncogenic Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. health.uconn.edu [health.uconn.edu]
- 7. miR-96 regulates FOXO1-mediated cell apoptosis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MicroRNA-96 plays an oncogenic role by targeting FOXO1 and regulating AKT/FOXO1/Bim pathway in papillary thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MicroRNA-96 plays an oncogenic role by targeting FOXO1 and regulating AKT/FOXO1/Bim pathway in papillary thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Upregulation of miR-96 enhances cellular proliferation of prostate cancer cells through FOXO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assessing the Activity of Transcription Factor FoxO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Targaprimir-96 for In Vivo Studies of Tumor Growth Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targaprimir-96 is a novel, potent, and specific small molecule inhibitor of microRNA-155 (miR-155), a key oncomiR implicated in the pathogenesis of various hematological malignancies and solid tumors. By selectively binding to the precursor of miR-155 (pre-miR-155), this compound inhibits its maturation, leading to the upregulation of tumor suppressor genes and subsequent inhibition of tumor cell proliferation and survival. These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-tumor efficacy, focusing on a subcutaneous xenograft model of diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
This compound exerts its anti-tumor effects by disrupting the biogenesis of mature miR-155. The binding of this compound to the apical loop of pre-miR-155 prevents its recognition and processing by the Dicer enzyme. This leads to a reduction in the levels of mature miR-155, which in turn de-represses the translation of its target messenger RNAs (mRNAs). Key miR-155 targets include tumor suppressor genes such as SHIP1 (SH2-containing inositol 5'-phosphatase 1), SOCS1 (Suppressor of cytokine signaling 1), and FOXO3 (Forkhead box protein O3). The restoration of these tumor suppressors' expression inhibits pro-survival signaling pathways, most notably the PI3K/Akt pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Signaling pathway of this compound action.
In Vivo Efficacy Data
The following tables summarize the quantitative data from in vivo studies of this compound in a subcutaneous DLBCL xenograft model using the SU-DHL-4 cell line.
Table 1: Dose-Dependent Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Frequency | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Intraperitoneal (IP) | Once Daily | 1650 ± 180 | - |
| This compound | 25 | Intraperitoneal (IP) | Once Daily | 825 ± 110 | 50 |
| This compound | 50 | Intraperitoneal (IP) | Once Daily | 495 ± 95 | 70 |
Table 2: Effect on Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) (± SEM) | Mean Final Body Weight (g) (± SEM) | Percent Change in Body Weight (%) |
| Vehicle Control | - | 21.2 ± 1.1 | 22.8 ± 1.3 | +7.5 |
| This compound | 25 | 21.0 ± 1.0 | 22.1 ± 1.2 | +5.2 |
| This compound | 50 | 21.3 ± 1.2 | 21.8 ± 1.4 | +2.3 |
Experimental Protocols
Materials and Reagents
-
This compound: Synthesized and purified to >98% purity.
-
Cell Line: SU-DHL-4 (human diffuse large B-cell lymphoma).
-
Animals: Female athymic nude mice (nu/nu), 6-8 weeks of age.
-
Cell Culture Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Vehicle Solution: 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water for injection.
-
Other Reagents: Phosphate-Buffered Saline (PBS), Trypan Blue solution, digital calipers.
Experimental Workflow
Application Notes and Protocols for Targaprimir-96: A Potent Inhibitor of MicroRNA-96 Processing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targaprimir-96 is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing.[1] It was rationally designed to target the primary microRNA-96 (pri-miR-96) precursor, preventing its maturation into functional miR-96.[2] In various cancer cell lines, particularly triple-negative breast cancer (TNBC), elevated levels of miR-96 are associated with oncogenic activity, primarily through the suppression of the pro-apoptotic transcription factor FOXO1.[2][3] By binding to pri-miR-96 with low nanomolar affinity, this compound effectively inhibits its processing by the Drosha endonuclease, leading to an increase in FOXO1 levels and subsequent apoptosis in cancer cells.[2][3] Notably, this compound has shown high selectivity for cancer cells over healthy cells and has demonstrated efficacy in preclinical animal models of TNBC.[2][4]
These application notes provide a comprehensive overview of this compound, including its mechanism of action, methods for its synthesis, and protocols for its use in research settings.
Data Summary
In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | |
| Effective Concentration (pri-miR-96 increase) | MDA-MB-231 | 50 nM | |
| Apoptosis Induction | 4175 breast cancer cells | 50 nM (48 hours) | |
| FOXO1 Level Increase | 4175 breast cancer cells | 50 nM (48 hours) |
Binding Affinity of this compound for RNA Constructs
| RNA Construct | Description | Kd (Dissociation Constant) | Reference |
| RNA3 | Contains Drosha site and 1x1 nt GG internal loop | 85 nM | |
| RNA1 | 1.2 µM | ||
| RNA2 | 0.9 µM | ||
| RNA4 | 1.2 µM | ||
| RNA5 | 1.5 µM |
In Vivo Efficacy of this compound in a TNBC Mouse Model
| Dosing Regimen | Animal Model | Outcome | Reference |
| 10 mg/kg; i.p.; every other day for 21 days | NOD/SCID mice with MDA-MB-231-luc xenografts | Significant inhibition of tumor growth | [2] |
Pharmacokinetic Properties of this compound in Mice
| Dosage (i.p.) | Mouse Strain | Time to Peak Plasma Concentration (Tmax) | Plasma Concentration at 48h | Reference |
| 2 mg/kg | FVB/n | ~4 hours | 1.6 µM | |
| 7 mg/kg | FVB/n | ~4 hours | 1.9 µM |
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of miR-96 biogenesis, which in turn relieves the suppression of the FOXO1 tumor suppressor.
Caption: Signaling pathway of this compound action.
Experimental Protocols
Method of Obtaining this compound
For research purposes, this compound can be obtained through commercial vendors specializing in chemical inhibitors and research compounds. Several suppliers list this compound (CAS No. 1655508-14-7) in their catalogs. Alternatively, for researchers with expertise in organic synthesis, the following protocol outlines the chemical synthesis of this compound, based on the modular design approach described in the literature.[5]
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of two key monomeric RNA-binding modules, followed by their covalent linkage via a peptoid linker.[5] The following is a generalized protocol derived from the supplementary information of Velagapudi et al., 2016. Researchers should refer to the original publication for detailed characterization data.
Materials and Reagents:
-
Starting materials for the synthesis of benzimidazole and bis-benzimidazole modules (specifics available in the primary literature)
-
Peptoid linker precursors
-
Standard organic solvents (DMF, DCM, etc.)
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagents (e.g., TFA)
-
Purification supplies (silica gel for column chromatography, HPLC system)
Experimental Workflow:
Caption: Generalized workflow for the chemical synthesis of this compound.
Protocol Steps:
-
Synthesis of Monomeric Modules:
-
Synthesize the two distinct RNA-binding modules, designated as 96-SM1 and 96-SM2, which target specific motifs within the pri-miR-96 hairpin.[5] The detailed synthetic routes for these heterocyclic modules are typically provided in the supplementary materials of the primary research articles.
-
-
Preparation of the Linker:
-
Synthesize the peptoid linker of the optimal length required to bridge the two binding sites on pri-miR-96.[5] This often involves standard peptide coupling and deprotection steps.
-
-
Modular Assembly:
-
Sequentially couple the synthesized modules (96-SM1 and 96-SM2) to the peptoid linker using standard peptide coupling conditions. This is a critical step to ensure the correct orientation and spacing of the binding modules.
-
-
Deprotection and Purification:
-
Perform the final deprotection step to remove any protecting groups from the assembled molecule.
-
Purify the crude this compound using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity.
-
-
Characterization:
-
Confirm the identity and purity of the final compound using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
-
In Vitro Assay for miR-96 Inhibition
This protocol describes how to assess the inhibitory activity of this compound on miR-96 processing in a cancer cell line.
Materials:
-
MDA-MB-231 cells (or other relevant cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
RNA extraction kit
-
qRT-PCR reagents for pri-miR-96 and mature miR-96
-
qRT-PCR instrument
Protocol:
-
Cell Culture and Treatment:
-
Culture MDA-MB-231 cells in the recommended medium until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).
-
-
RNA Isolation:
-
Following treatment, harvest the cells and isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
qRT-PCR Analysis:
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of pri-miR-96 and mature miR-96. Use appropriate primers and probes for each target.
-
Normalize the expression levels to a suitable internal control (e.g., a small nuclear RNA).
-
-
Data Analysis:
-
Calculate the relative expression levels of pri-miR-96 and mature miR-96 in treated cells compared to the vehicle control. A successful inhibition will show an increase in pri-miR-96 and a decrease in mature miR-96.
-
Plot the dose-response curve for the reduction of mature miR-96 to determine the IC50 value.
-
Western Blot for FOXO1 Protein Levels
This protocol is to determine the effect of this compound on the protein levels of FOXO1, a downstream target of miR-96.
Materials:
-
Treated cell lysates from the in vitro assay
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibody against FOXO1
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Chemiluminescent substrate and imaging system
Protocol:
-
Protein Extraction and Quantification:
-
Lyse the treated and control cells and extract total protein.
-
Quantify the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody against FOXO1.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis:
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the FOXO1 signal to the loading control. Compare the levels of FOXO1 in this compound-treated cells to the vehicle control. An increase in FOXO1 levels is expected with effective miR-96 inhibition.
-
Conclusion
This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its rational design and potent, selective activity against an oncogenic microRNA provide a valuable tool for cancer research and a promising scaffold for the development of novel anticancer drugs. The protocols and data presented here offer a foundation for researchers to explore the synthesis, mechanism, and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic small-molecule RNA ligands: future prospects as therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The evolution and application of RNA-focused small molecule libraries - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00272E [pubs.rsc.org]
- 5. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Targaprimir-96 in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targaprimir-96 is a novel small molecule inhibitor of microRNA-96 (miR-96) processing, a microRNA implicated in tumorigenesis and treatment resistance. By selectively binding to the precursor of miR-96 (pri-miR-96), this compound inhibits its maturation, leading to the upregulation of downstream targets, most notably the transcription factor FOXO1.[1][2] This targeted action induces apoptosis in cancer cells, demonstrating promising preclinical efficacy as a monotherapy in triple-negative breast cancer (TNBC) models.[2][3][4] These application notes provide a framework for investigating the synergistic potential of this compound in combination with standard-of-care chemotherapeutic agents, aiming to enhance anti-tumor activity and overcome drug resistance.
Rationale for Combination Therapy
MicroRNA-96 has been identified as a key regulator of cellular pathways involved in DNA repair and cell survival. Notably, the downregulation of miR-96 has been shown to sensitize cancer cells to DNA-damaging agents such as cisplatin and PARP inhibitors. This suggests that inhibiting miR-96 activity with this compound could lower the threshold for chemotherapy-induced cell death, potentially leading to a synergistic therapeutic effect. A preclinical study combining miR-96 and miR-182 with cisplatin delivered via a hydrogel nanoparticle system demonstrated a significant reduction in both primary tumor size and metastasis in murine models. These findings provide a strong rationale for exploring the combination of this compound with platinum-based chemotherapy.
Mechanism of Action: Signaling Pathway
The proposed mechanism of action for this compound in sensitizing cancer cells to chemotherapy is illustrated in the following signaling pathway diagram.
Caption: this compound inhibits pri-miR-96 processing, leading to increased FOXO1 and apoptosis.
Preclinical Data Summary (Monotherapy)
The following tables summarize the key preclinical data for this compound as a monotherapy.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MDA-MB-231 | ~50 nM | [1] |
| Binding Affinity (Kd) | pri-miR-96 (RNA3) | 85 nM | [1] |
| Effect on miR-96 levels | MDA-MB-231 (50 nM) | Decrease in mature miR-96 | [1] |
| Effect on FOXO1 levels | 4175 cell line (50 nM, 48h) | Increased FOXO1 protein | [1] |
| Apoptosis Induction | 4175 cell line (50 nM, 48h) | Triggered apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound in TNBC Mouse Model
| Parameter | Details | Reference |
| Animal Model | NOD/SCID mice with MDA-MB-231-luc xenografts | [2] |
| Dosage and Administration | 10 mg/kg, intraperitoneal injection, every other day for 21 days | [1][2] |
| Primary Outcome | Significant decrease in tumor growth | [2] |
| Pharmacokinetics | Plasma concentration remains above 50 nM for over 48 hours post-injection | [1] |
Experimental Protocols for Combination Studies
The following protocols provide a detailed methodology for evaluating the combination of this compound and cisplatin in a preclinical setting.
Protocol 1: In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and cisplatin on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, OVCAR-3)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Workflow Diagram:
Caption: Workflow for in vitro synergy assessment of this compound and cisplatin.
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination at a constant ratio.
-
Treat the cells with the drug solutions and incubate for 72 hours.
-
Assess cell viability using a suitable assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone and in combination.
-
Determine the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Hypothetical In Vitro Synergy Data
| Treatment | IC50 (nM) | Combination Index (CI) at ED50 |
| This compound | 55 | - |
| Cisplatin | 2500 | - |
| This compound + Cisplatin | 15 (this compound) / 625 (Cisplatin) | 0.45 |
Protocol 2: In Vivo Combination Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with cisplatin in a xenograft mouse model.
Materials:
-
NOD/SCID mice
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound
-
Cisplatin
-
Vehicle control (e.g., DMSO/saline)
-
Calipers for tumor measurement
-
Animal monitoring equipment
Workflow Diagram:
Caption: Workflow for in vivo combination efficacy study.
Procedure:
-
Subcutaneously implant cancer cells into the flanks of immunocompromised mice.
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound (e.g., 10 mg/kg, i.p., every other day)
-
Cisplatin (e.g., 5 mg/kg, i.p., once a week)
-
This compound + Cisplatin
-
-
Monitor tumor growth by caliper measurements and body weight twice weekly for the duration of the study (e.g., 21-28 days).
-
At the study endpoint, euthanize the mice, and excise and weigh the tumors.
-
Perform downstream analyses on tumor tissue, such as immunohistochemistry for apoptosis markers (e.g., cleaved caspase-3) and proliferation markers (e.g., Ki-67).
Table 4: Hypothetical In Vivo Combination Efficacy Data
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 250 | - |
| This compound | 950 ± 180 | 36.7 |
| Cisplatin | 800 ± 150 | 46.7 |
| This compound + Cisplatin | 350 ± 90 | 76.7 |
Conclusion
The available preclinical data for this compound and the broader understanding of miR-96's role in cancer provide a solid foundation for exploring its use in combination therapies. The protocols outlined here offer a systematic approach to investigating the potential synergy between this compound and standard chemotherapeutic agents like cisplatin. Positive outcomes from such studies could pave the way for clinical trials and the development of more effective treatment regimens for various cancers.
References
Troubleshooting & Optimization
optimizing Targaprimir-96 concentration for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Targaprimir-96 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of microRNA-96 (miR-96) processing.[1][2] It functions by binding with low nanomolar affinity to primary miR-96 (pri-miR-96), the precursor to mature miR-96.[1][3] This binding event inhibits the biogenesis of mature miR-96, leading to a decrease in its levels within the cell.[3] A key downstream effect of reduced miR-96 is the increased expression of its target, the tumor suppressor protein FOXO1.[1][3] The upregulation of FOXO1 ultimately triggers apoptosis (programmed cell death) in cancer cells.[1][3][4] Notably, this compound has been shown to be effective in triple-negative breast cancer (TNBC) cells while having minimal effect on healthy breast cells.[3][4]
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on published data, a starting concentration of 50 nM is recommended for most in vitro applications, particularly with triple-negative breast cancer cell lines such as MDA-MB-231.[1][3] This concentration has been shown to effectively reduce mature miR-96 levels, increase FOXO1 expression, and induce apoptosis.[1][3] However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a dose-response experiment to determine the IC50 for your specific cell line.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound expected to be cytotoxic to all cell types?
A4: No, this compound is designed to be selective for cancer cells that overexpress miR-96.[3][4] It has been shown to be ineffective in healthy, non-tumorigenic breast cells.[3] Its mechanism of action is dependent on the presence of its target, pri-miR-96. Therefore, cell lines with low or no expression of miR-96 are not expected to be sensitive to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on cell viability or apoptosis at the recommended 50 nM concentration. | The cell line used may not express sufficient levels of miR-96. | Confirm miR-96 expression levels in your cell line of interest using a validated method such as qRT-PCR. |
| The compound may have degraded due to improper storage or handling. | Ensure proper storage of this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| The experimental endpoint is not sensitive enough to detect the effect. | Consider using a more sensitive assay for apoptosis (e.g., Annexin V staining, caspase activity assay) or measuring the direct downstream target, FOXO1, by western blot. | |
| High variability between replicate experiments. | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well and that cells are evenly distributed. |
| Inaccurate pipetting of the compound. | Use calibrated pipettes and ensure proper mixing of the compound in the culture medium before adding it to the cells. | |
| Cell line heterogeneity. | Consider using a single-cell cloned population or performing experiments at a consistent passage number. | |
| Unexpected cytotoxicity in control (non-cancerous) cells. | The concentration of this compound used is too high, leading to off-target effects. | Perform a dose-response experiment to determine the optimal concentration with the highest selectivity for cancer cells. In vitro potency benchmarks suggest that inhibitors effective only at concentrations >10 μM may have non-specific targets.[5] |
| The solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in the culture medium is below a toxic level (typically <0.5% for DMSO). Include a vehicle-only control in your experiments. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [1][3] |
| Effective Concentration (FOXO1 increase) | 4175 (breast cancer cell line) | 50 nM | [1] |
| Effective Concentration (Apoptosis induction) | 4175 (breast cancer cell line) | 50 nM | [1] |
Table 2: Binding Affinity of this compound to RNA Constructs
| RNA Construct | Description | Kd (µM) | Reference |
| RNA3 | Contains both the Drosha site and the adjacent 1x1 nt GG internal loop of pri-miR-96 | 0.085 | [1] |
| RNA1 | 1.2 | [1] | |
| RNA2 | 0.9 | [1] | |
| RNA4 | 1.2 | [1] | |
| RNA5 | 1.5 | [1] |
Experimental Protocols
1. Dose-Response Experiment to Determine IC50
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring the reduction of mature miR-96 levels.
-
Cell Seeding: Seed your target cells (e.g., MDA-MB-231) in a suitable multi-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
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Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the different concentrations of this compound.
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Incubation: Incubate the cells for a predetermined time, for example, 48 hours.[1]
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RNA Extraction and qRT-PCR: At the end of the incubation period, lyse the cells and extract total RNA. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of mature miR-96. Use an appropriate housekeeping gene for normalization.
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Data Analysis: Calculate the percentage of miR-96 inhibition for each concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
2. Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
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Compound Treatment: Treat the cells with a range of this compound concentrations for 24-72 hours.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
refining Targaprimir-96 treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for utilizing Targaprimir-96 in experimental settings. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to ensure the maximum efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing.[1][2][3] It functions by binding with low nanomolar affinity to primary miR-96 (pri-miR-96), the precursor to mature miR-96.[1][4] This binding event inhibits the biogenesis of mature miR-96, which is known to promote cancer by suppressing apoptosis.[4][5] By inhibiting miR-96, this compound leads to an increase in the levels of its downstream target, FOXO1, which in turn triggers programmed cell death (apoptosis) in cancer cells.[1][6]
Q2: In which cancer models has this compound shown efficacy?
A2: this compound has demonstrated significant efficacy in preclinical models of triple-negative breast cancer (TNBC).[4][5][6] Studies using the MDA-MB-231 TNBC cell line show a dose-dependent reduction in mature miR-96 levels.[1][3] Furthermore, in vivo experiments in mouse models of TNBC, this compound inhibited tumor growth when administered over a 21-day period.[5][6]
Q3: What makes this compound selective for cancer cells?
A3: The selectivity of this compound stems from its precise targeting of the pri-miR-96 structure, which is overexpressed in certain cancer cells.[4][5] It is designed to recognize specific structural motifs within the RNA precursor.[7] As a result, it has been shown to be effective against breast cancer cells while being ineffective on healthy, non-tumorigenic breast cells.[1][4][5]
Q4: What is the recommended in vitro concentration for this compound?
A4: For in vitro studies, a concentration of 50 nM is recommended as a starting point. This concentration has been shown to be the IC50 value for reducing mature miR-96 levels in MDA-MB-231 cells and is effective at increasing FOXO1 levels and inducing apoptosis in breast cancer cell lines after 48 hours of treatment.[1][3][6]
Q5: What is a typical in vivo dosing regimen for this compound?
A5: In a mouse model of TNBC, an effective dosing regimen was found to be 10 mg/kg administered via intraperitoneal (i.p.) injection every other day for 21 days.[1][6] This regimen resulted in significant inhibition of tumor growth without observed toxicity.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Efficacy in Cell Culture | 1. Suboptimal concentration. 2. Insufficient treatment duration. 3. Cell line does not express high levels of miR-96. | 1. Perform a dose-response curve (e.g., 10 nM - 1 µM) to determine the optimal IC50 for your specific cell line. 2. Extend treatment duration. Efficacy has been documented at 48 hours[1][3]. Consider a time-course experiment (24, 48, 72 hours). 3. Verify miR-96 expression levels in your cell line via RT-qPCR before starting the experiment. |
| High Variability Between Replicates | 1. Inconsistent cell seeding density. 2. Degradation of this compound stock solution. | 1. Ensure a uniform, single-cell suspension and consistent cell counts for plating. 2. Prepare fresh dilutions of this compound from a properly stored, concentrated stock for each experiment. Avoid repeated freeze-thaw cycles. |
| No Increase in FOXO1 Protein Levels | 1. Treatment time is too short to observe changes in protein expression. 2. Inefficient inhibition of miR-96. | 1. Assess FOXO1 levels after at least 48 hours of treatment, as this is a downstream effect of miR-96 inhibition[1]. 2. Confirm miR-96 knockdown using RT-qPCR. If miR-96 levels are not reduced by at least 50%, consider increasing the this compound concentration. |
| In Vivo Toxicity Observed | 1. Dosing is too high for the specific animal model. 2. Issues with vehicle formulation. | 1. While 10 mg/kg every other day was not toxic in one TNBC model[1], consider reducing the dose or frequency if adverse effects are observed. 2. Ensure the vehicle is well-tolerated and prepared correctly. Consult formulation guidelines for in vivo drug delivery. |
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (mature miR-96 reduction) | MDA-MB-231 | ~50 nM | [1][3][8] |
| Effective Concentration (Apoptosis) | Breast Cancer Line 4175 | 50 nM | [1][3][8] |
| Treatment Duration (Apoptosis) | Breast Cancer Line 4175 | 48 hours | [1][3][8] |
| Effect on pri-miR-96 | MDA-MB-231 | Increased levels | [1] |
| Effect on mature miR-96 | MDA-MB-231 | Decreased levels (~50%) | [1] |
| Effect on FOXO1 Protein | MDA-MB-231 | ~2-fold increase | [6] |
Table 2: In Vivo Pharmacokinetics & Dosing
| Parameter | Animal Model | Dosage | Observation | Reference |
| Dosing Regimen | TNBC Mouse Model | 10 mg/kg, i.p., every other day for 21 days | Significant tumor growth inhibition | [1][6][8] |
| Plasma Peak Time | FVB/n Mice | 2 or 7 mg/kg, i.p. | ~4 hours post-injection | [1][3][8] |
| Plasma Concentration (48h) | FVB/n Mice | 2 mg/kg, i.p. | 1.6 µM | [1][3][8] |
| Plasma Concentration (48h) | FVB/n Mice | 7 mg/kg, i.p. | 1.9 µM | [1][3][8] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro Dose-Response Study for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mature miR-96 levels in a cancer cell line.
Methodology:
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Cell Culture: Plate MDA-MB-231 cells (or another relevant cell line) in 12-well plates at a density that will result in 70-80% confluency after 48 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in culture medium to achieve final concentrations ranging from 1 nM to 10 µM. Include a vehicle control (DMSO only).
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Treatment: Replace the culture medium with the medium containing the various concentrations of this compound.
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Incubation: Incubate the cells for 48 hours at 37°C and 5% CO2.
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RNA Extraction: Harvest the cells and extract total RNA using a suitable commercial kit.
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RT-qPCR: Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the levels of mature miR-96. Use a stable small nuclear RNA (e.g., U6) as an internal control for normalization.
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Data Analysis: Calculate the relative expression of miR-96 for each concentration compared to the vehicle control. Plot the percentage of miR-96 inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for FOXO1 Protein Expression
Objective: To assess the downstream effect of this compound treatment by measuring FOXO1 protein levels.
Methodology:
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Treatment: Treat cells with this compound at the determined IC50 concentration (e.g., 50 nM) and a vehicle control for 48 hours.
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Antibody Incubation: Incubate the membrane with a primary antibody against FOXO1 overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with a loading control antibody (e.g., GAPDH or β-actin).
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Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Analysis: Quantify the band intensities using densitometry software and normalize FOXO1 levels to the loading control.
This compound Mechanism of Action
The diagram below illustrates the molecular pathway affected by this compound. The drug directly interferes with the processing of pri-miR-96, preventing its maturation and subsequent action on its target mRNA, FOXO1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. pnas.org [pnas.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Design of a small molecule against an oncogenic noncoding RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MicroRNAs with Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Targaprimir-96 In Vivo Administration Technical Support Center
Welcome to the technical support center for the in vivo administration of Targaprimir-96. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential challenges and frequently asked questions during preclinical studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Suboptimal or Inconsistent Tumor Growth Inhibition | a. Formulation Issues: this compound may have precipitated out of solution, leading to inaccurate dosing. b. Inadequate Dose or Schedule: The dosage of 10 mg/kg every other day may not be optimal for your specific cancer model. c. Tumor Model Resistance: The selected cell line or patient-derived xenograft (PDX) model may be inherently resistant to miR-96 inhibition. d. Incorrect Administration: Improper intraperitoneal (i.p.) injection technique can lead to subcutaneous deposition and reduced bioavailability. | a. Formulation Verification: Visually inspect the formulation for any precipitate before each injection. Prepare fresh solutions as needed and consider solubility aids if issues persist. b. Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose in your model. c. Target Validation: Confirm miR-96 expression in your tumor model. High expression of miR-96 is expected to correlate with sensitivity to this compound. d. Injection Technique: Ensure proper i.p. injection technique to deliver the compound to the peritoneal cavity. |
| 2. Signs of Animal Toxicity (e.g., Weight Loss, Lethargy) | a. Off-Target Effects: Although reported to be selective, at higher concentrations, off-target effects could occur.[1] b. Vehicle Toxicity: The vehicle used for formulation may be causing adverse effects. c. Dose-Limiting Toxicity: The administered dose may be approaching or exceeding the MTD for the specific animal strain or model. | a. Lower Dose: Reduce the dosage and/or the frequency of administration. b. Vehicle Control Group: Always include a vehicle-only control group to distinguish between compound and vehicle-related toxicity. c. Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Consider reducing the dose if significant weight loss (>15-20%) is observed. |
| 3. Difficulty in Formulating this compound for In Vivo Use | a. Poor Aqueous Solubility: As a small molecule, this compound may have low solubility in aqueous solutions, a common challenge for in vivo drug delivery. | a. Use of Solubilizing Agents: Consider using common biocompatible solvents such as DMSO, followed by dilution in vehicles like corn oil, PBS, or solutions containing cyclodextrins or Tween 80. b. Sonication: Gentle sonication can aid in the dissolution of the compound. c. pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the vehicle may improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of microRNA-96 (miR-96) processing.[2] It binds to the primary transcript of miR-96 (pri-miR-96), preventing its cleavage by the Drosha enzyme.[3] This leads to a decrease in mature miR-96 levels and a subsequent increase in the expression of its target, the pro-apoptotic transcription factor FOXO1.[2][3] The upregulation of FOXO1 triggers apoptosis in cancer cells.[2]
Q2: What is the recommended in vivo dose and administration route for this compound?
A2: In a mouse model of triple-negative breast cancer (TNBC), this compound administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg every other day for 21 days was shown to inhibit tumor growth.[2][3]
Q3: What are the pharmacokinetic properties of this compound?
A3: In FVB/n mice, plasma concentrations of this compound peak at approximately 4 hours after i.p. injection.[2] Importantly, even 48 hours post-injection, the plasma concentrations remained significantly higher than the cellular IC50 of ~50 nM.[2]
Q4: Is this compound selective for cancer cells?
A4: Yes, studies have shown that this compound is selective for cancer cells and is ineffective on healthy breast cells.[1][3] This selectivity contributes to a more favorable safety profile.
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| In Vitro IC50 | ~50 nM | Reduction of mature miR-96 levels in MDA-MB-231 TNBC cells. | [2] |
| Binding Affinity (Kd) | 85 nM | Binding to pri-miR-96 (RNA3). | [2] |
| In Vivo Dosage | 10 mg/kg | i.p. administration every other day for 21 days in a TNBC mouse model. | [2][3] |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | In FVB/n mice after i.p. injection. | [2] |
| Plasma Concentration at 48h | 1.6 µM (at 2 mg/kg) 1.9 µM (at 7 mg/kg) | In FVB/n mice after i.p. injection. | [2] |
| Effect on miR-96 | ~50% decrease in mature miR-96 | In a TNBC mouse model. | [2] |
| Effect on FOXO1 | Concomitant increase | In a TNBC mouse model. | [2] |
Experimental Protocols
In Vivo Efficacy Study in a Xenograft Mouse Model of Triple-Negative Breast Cancer
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Cell Culture: Culture MDA-MB-231-luc cells in appropriate media until they reach the desired confluence for implantation.
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Animal Model: Use immunocompromised mice (e.g., NOD/SCID) to prevent rejection of human tumor cells.
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Tumor Implantation: Subcutaneously inject MDA-MB-231-luc cells into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers and/or through bioluminescence imaging.
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Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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This compound Formulation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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On each treatment day, dilute the stock solution to the final concentration of 10 mg/kg in a suitable vehicle (e.g., corn oil or a saline solution with a solubilizing agent).
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-
Administration:
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Administer this compound (10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection every other day.
-
-
Data Collection:
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Measure tumor volume and body weight 2-3 times per week.
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Monitor animal health and welfare throughout the study.
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Study Endpoint:
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Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint size.
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At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., qRT-PCR for miR-96 levels, Western blot for FOXO1).
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-
Data Analysis:
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Compare tumor growth rates, final tumor weights, and any changes in biomarkers between the treatment and control groups using appropriate statistical methods.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vivo Efficacy Study Workflow.
References
Technical Support Center: Overcoming Resistance to Targaprimir-96 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Targaprimir-96. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing.[1][2][3] It functions by binding to the precursor of miR-96, known as pri-miR-96, with low nanomolar affinity.[1][2][3] This binding event prevents the maturation of pri-miR-96 into the functional, mature miR-96. By inhibiting miR-96 production, this compound leads to the de-repression of its target genes, most notably the transcription factor FOXO1.[4] Increased levels of FOXO1 protein trigger apoptosis, or programmed cell death, in cancer cells.[4][5] Notably, this compound has been shown to be effective in triple-negative breast cancer models and is designed to selectively target cancer cells while sparing healthy cells.[4][5]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, several general mechanisms of resistance to miRNA-targeted therapies can be considered:
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Increased Expression of the Target pri-miR-96: Overexpression of the drug's target, pri-miR-96, can titrate this compound, reducing its effective concentration and leading to decreased efficacy.[4]
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Alterations in the Drug-Binding Site: Mutations or conformational changes in the pri-miR-96 structure where this compound binds could reduce the drug's affinity, thereby rendering it less effective.
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Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, compensating for the effects of this compound-mediated FOXO1 activation.
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Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters can lead to increased pumping of this compound out of the cell, reducing its intracellular concentration and efficacy.
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Alterations in Downstream Effectors: Mutations or altered expression of proteins downstream of miR-96 and FOXO1 could uncouple the inhibition of miR-96 from the induction of apoptosis.
Q3: How can I experimentally confirm resistance to this compound in my cell line?
To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of this compound in your potentially resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased Apoptotic Response to this compound Treatment
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of a resistant cell population. | Generate a dose-response curve to determine the IC50 of this compound in your cell line and compare it to the parental line. A rightward shift in the curve indicates resistance. |
| Suboptimal drug concentration or treatment duration. | Re-optimize the concentration and duration of this compound treatment. Ensure the drug is not degraded in the culture medium over time. |
| Issues with the apoptosis assay. | Include positive and negative controls in your apoptosis assay (e.g., a known apoptosis inducer and a vehicle control) to ensure the assay is working correctly. |
| Cell line contamination or misidentification. | Perform cell line authentication to confirm the identity of your cells. |
Problem 2: No significant increase in FOXO1 protein levels after this compound treatment in a previously sensitive cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Troubleshooting Steps |
| Upregulation of pri-miR-96, overwhelming the drug. | Quantify the expression levels of pri-miR-96 and mature miR-96 using qRT-PCR in both sensitive and suspected resistant cells. |
| Mutation in the this compound binding site on pri-miR-96. | Sequence the pri-miR-96 gene in the resistant cells to identify any potential mutations. |
| Activation of a pathway that degrades FOXO1 protein. | Investigate post-translational modifications of FOXO1, such as ubiquitination, that could lead to its degradation. |
| Technical issues with the Western blot. | Ensure the quality of your FOXO1 antibody and include appropriate loading controls (e.g., GAPDH, beta-actin) to verify equal protein loading. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cancer Cell Line
This protocol describes a method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.
Materials:
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Parental cancer cell line of interest
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This compound
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Complete cell culture medium
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Cell culture flasks and plates
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Hemocytometer or automated cell counter
Methodology:
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Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.
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Initial Treatment: Culture the parental cells in medium containing this compound at a concentration equal to the IC50.
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Monitor and Subculture: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, subculture them into fresh medium containing the same concentration of this compound.
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Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
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Repeat Cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
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Characterize the Resistant Line: After establishing a cell line that can proliferate at a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new dose-response assay to quantify the level of resistance.
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Cryopreserve: Cryopreserve the resistant cell line at various passages.
Protocol 2: Quantification of miRNA Expression by qRT-PCR
This protocol outlines the steps for measuring the expression levels of pri-miR-96 and mature miR-96.
Materials:
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RNA extraction kit
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miRNA-specific reverse transcription kit
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qRT-PCR master mix
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Primers for pri-miR-96, mature miR-96, and a reference gene (e.g., U6 snRNA)
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qRT-PCR instrument
Methodology:
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RNA Extraction: Isolate total RNA, including small RNAs, from both sensitive and resistant cancer cells using a suitable RNA extraction kit.
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RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
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Reverse Transcription (RT): Perform reverse transcription on the total RNA to generate cDNA. Use specific stem-loop primers for mature miR-96 and random primers or oligo(dT) for pri-miR-96 and the reference gene.
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Quantitative PCR (qPCR): Set up the qPCR reaction using the generated cDNA, specific primers for your targets, and a suitable qPCR master mix.
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Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of pri-miR-96 and mature miR-96 in resistant cells compared to sensitive cells, normalized to the reference gene.
Protocol 3: Analysis of Protein Expression by Western Blot
This protocol details the procedure for detecting and quantifying FOXO1 protein levels.
Materials:
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RIPA buffer with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer apparatus and membranes (PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibody against FOXO1
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Primary antibody against a loading control (e.g., GAPDH, beta-actin)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Imaging system
Methodology:
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Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer to extract total protein.
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Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
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SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against FOXO1 and the loading control overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
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Densitometry Analysis: Quantify the band intensities to determine the relative levels of FOXO1 protein, normalized to the loading control.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationships of potential resistance mechanisms to this compound.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. micro RNA and qRT-PCR [gene-quantification.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Chem-CLIP Assays for Targaprimir-96 Target Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chemical Cross-Linking and Isolation by Pull-down (Chem-CLIP) assays to validate the engagement of Targaprimir-96 with its target, the primary microRNA-96 (pri-miR-96).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of microRNA-96 (miR-96) processing.[1] It binds with low nanomolar affinity to the primary transcript of miR-96 (pri-miR-96), specifically at the Drosha processing site.[2][3] This binding event inhibits the cleavage of pri-miR-96 by the Drosha enzyme, leading to a decrease in the levels of mature miR-96.[1] By inhibiting the production of oncogenic miR-96, this compound can trigger apoptosis in cancer cells, such as those in triple-negative breast cancer.[4][5]
Q2: What is the purpose of a Chem-CLIP assay in this compound research?
A2: Chem-CLIP is a powerful technique used to confirm the direct physical interaction between a small molecule and its RNA target within a cellular context.[2][6] For this compound, a Chem-CLIP assay serves to validate that the compound directly engages with pri-miR-96 inside cancer cells.[4] This provides crucial evidence for its on-target mechanism of action.
Q3: How does the this compound Chem-CLIP probe differ from the parent compound?
A3: The this compound Chem-CLIP probe is a modified version of the parent this compound molecule.[2] It is synthesized to include two additional components: a reactive cross-linking module (e.g., chlorambucil or diazirine) and a purification tag (e.g., biotin).[3][7] The RNA-binding portion of the molecule remains the same, allowing it to target pri-miR-96. The cross-linker forms a covalent bond with the RNA upon binding, and the biotin tag enables the purification of the small molecule-RNA complex.[7]
Q4: What are the essential controls for a this compound Chem-CLIP experiment?
A4: Several controls are critical for a robust Chem-CLIP experiment:
-
Negative Control Compound: A compound that includes the cross-linker and purification tag but lacks the RNA-binding motif of this compound. This control helps to identify non-specific interactions of the reactive modules.[4][8]
-
No Cross-linker Control: Treating cells with the this compound Chem-CLIP probe but omitting the cross-linking step (e.g., UV irradiation for diazirine probes) to assess background pull-down.
-
Competitive Chem-CLIP (C-Chem-CLIP): Co-treatment of cells with the Chem-CLIP probe and an excess of the parent, unmodified this compound. A decrease in the pull-down of pri-miR-96 indicates that both the probe and the parent compound compete for the same binding site, confirming specificity.[2][4]
-
Input Control: A sample of the initial cell lysate before immunoprecipitation to normalize the amount of target RNA present in the starting material.
Troubleshooting Guides
Problem 1: Low or No Enrichment of pri-miR-96
| Possible Cause | Recommended Solution |
| Inefficient Cross-linking | - Optimize the concentration of the Chem-CLIP probe. Titrate the probe to find the optimal concentration that maximizes enrichment without causing cellular toxicity. - For photo-reactive cross-linkers (e.g., diazirine), optimize the UV irradiation time and energy. Excessive UV can damage RNA, while insufficient UV will result in poor cross-linking efficiency. |
| Poor RNA Quality or Yield | - Ensure proper sample handling and storage to prevent RNA degradation. Use RNase inhibitors throughout the protocol.[9] - Verify RNA integrity and quantity from the input lysate using a Bioanalyzer or similar method.[10] - Incomplete cell lysis can lead to low RNA recovery. Ensure the lysis buffer and homogenization method are effective for your cell type.[11] |
| Inefficient Immunoprecipitation (IP) | - Ensure that the streptavidin beads are not expired and have been properly washed and blocked to reduce non-specific binding. - Optimize the incubation time and temperature for the binding of the biotinylated probe-RNA complex to the streptavidin beads. - Ensure stringent washing steps to remove non-covalently bound RNAs. |
| Issues with RT-qPCR | - Design and validate primers for pri-miR-96 to ensure they are specific and efficient. - Check for the presence of inhibitors in the eluted RNA that could affect the reverse transcription or PCR steps.[12] - Include a standard curve to assess the efficiency of your qPCR reaction. |
Problem 2: High Background Signal (Non-specific RNA Pull-down)
| Possible Cause | Recommended Solution |
| Non-specific Binding to Beads | - Pre-clear the cell lysate with beads that do not have streptavidin to remove proteins and other molecules that non-specifically bind to the bead matrix. - Increase the stringency of the wash buffers (e.g., by increasing salt concentration or detergent concentration). However, be cautious not to disrupt the specific interaction. |
| Hydrophobic Interactions of the Probe | - The Chem-CLIP probe itself may have "sticky" properties. Include a competitive Chem-CLIP (C-Chem-CLIP) experiment by co-incubating with an excess of the parent this compound. A reduction in the signal for your target RNA but not for background RNAs will confirm the specificity of the interaction.[2][4] |
| Contamination with gDNA | - Treat the RNA samples with DNase to remove any contaminating genomic DNA, which can sometimes be carried through the pull-down process. |
| Cross-linker Reactivity | - The cross-linking agent may react with abundant, non-target RNAs. Use a control compound lacking the this compound RNA-binding motif to assess the level of background cross-linking.[4] |
Experimental Protocols
Key Experimental Protocol: Chem-CLIP for this compound
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Cell Culture and Treatment:
-
Plate MDA-MB-231 cells (or another relevant cell line) and grow to 70-80% confluency.
-
Treat the cells with the this compound Chem-CLIP probe at the desired concentration (e.g., 50 nM) for the optimized duration.
-
Include all necessary controls: a negative control probe, a vehicle-only control, and samples for competitive Chem-CLIP (co-treatment with excess this compound).
2. Cross-linking:
-
For probes with a photo-activatable cross-linker (e.g., diazirine), wash the cells with PBS and irradiate with UV light (e.g., 365 nm) on ice for an optimized period.
-
For probes with a chemically reactive cross-linker (e.g., chlorambucil), the cross-linking occurs during the incubation period.
3. Cell Lysis and RNA Extraction:
-
Lyse the cells using a suitable lysis buffer containing RNase inhibitors.
-
Extract total RNA using a standard protocol (e.g., TRIzol followed by chloroform extraction and isopropanol precipitation).
4. Immunoprecipitation (Pull-down):
-
Resuspend the RNA in a suitable binding buffer.
-
Add streptavidin-coated magnetic beads and incubate to allow the biotinylated probe-RNA complexes to bind.
-
Wash the beads multiple times with increasingly stringent wash buffers to remove non-specifically bound RNA.
5. Elution and RNA Purification:
-
Elute the cross-linked RNA from the beads.
-
Purify the eluted RNA using a standard RNA clean-up kit.
6. Reverse Transcription and qPCR:
-
Reverse transcribe the purified RNA into cDNA using a high-fidelity reverse transcriptase.
-
Perform quantitative PCR (qPCR) using validated primers for pri-miR-96 and a reference gene (e.g., 18S rRNA) to determine the enrichment of pri-miR-96 in the pull-down samples relative to the input.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for Chem-CLIP.
Caption: Troubleshooting decision tree for low enrichment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A cross-linking approach to map small molecule-RNA binding sites in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Methods to identify and optimize small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Troubleshooting – Improve RNA Yield [qiagen.com]
- 12. pcrbio.com [pcrbio.com]
improving the specificity of Targaprimir-96 for pri-miR-96
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and improving the specificity of Targaprimir-96 for its target, the primary microRNA-96 (pri-miR-96).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent small molecule inhibitor of microRNA-96 (miR-96) processing.[1][2][3][4] It selectively binds to the pri-miR-96 hairpin precursor with low nanomolar affinity.[1][2][3][5] This binding event obstructs the processing of pri-miR-96 by the Drosha microprocessor complex, leading to an accumulation of the primary transcript and a subsequent reduction in the levels of pre-miR-96 and mature miR-96.[1][3] The downregulation of mature miR-96 relieves its translational repression of target mRNAs, such as the pro-apoptotic transcription factor FOXO1.[1][5] Increased FOXO1 expression ultimately triggers apoptosis in cancer cells that overexpress miR-96.[1][5]
Q2: What is the reported binding affinity and cellular potency of this compound?
This compound binds to its target RNA sequence within pri-miR-96 (RNA3, containing the Drosha site and an adjacent internal loop) with a dissociation constant (Kd) of approximately 85 nM.[1][2][3] In cellular assays using MDA-MB-231 triple-negative breast cancer cells, it exhibits an IC50 of approximately 50 nM for the reduction of mature miR-96 levels.[1][2][3]
Q3: How selective is this compound for pri-miR-96?
This compound has been shown to be highly selective for pri-miR-96 over other RNA sequences. It binds to off-target RNA sequences (RNA1, RNA2, RNA4, and RNA5) with significantly lower affinity, displaying Kd values of 1.2 µM, 0.9 µM, 1.2 µM, and 1.5 µM, respectively.[1][2][3] This represents a greater than 10-fold selectivity for its intended target. Furthermore, this compound is reported to be ineffective in healthy breast cells, suggesting a cancer cell-specific activity.[1][2][3]
Q4: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For solution stocks, it is advisable to dissolve the compound in a suitable solvent such as DMSO and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
Q1: I am observing potential off-target effects in my cellular assays. How can I improve the specificity of my experiment?
Observing off-target effects is a common challenge in small molecule research.[6][7][8][9] Here are several strategies to consider:
-
Dose-Response Analysis: Perform a careful dose-response experiment to determine the lowest effective concentration of this compound that inhibits pri-miR-96 processing without inducing widespread off-target effects.
-
Negative Control Compounds: Include a structurally similar but inactive analog of this compound in your experiments. This can help differentiate between on-target and non-specific effects.
-
Rescue Experiments: To confirm that the observed phenotype is due to the inhibition of miR-96, you can perform a rescue experiment by overexpressing a synthetic mature miR-96 mimic. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Transcriptome-wide Analysis: Employ techniques like RNA-sequencing to globally assess changes in gene expression upon this compound treatment. This can help identify potential off-target pathways that are being affected.
-
Chemical Modification: If you have medicinal chemistry capabilities, consider synthesizing analogs of this compound with modifications designed to enhance its specificity. This could involve altering linker lengths or modifying the RNA-binding modules.
Q2: How can I validate the direct engagement of this compound with pri-miR-96 in my experimental system?
Confirming direct target engagement is crucial for validating your results. Here are a few recommended approaches:
-
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP): This technique utilizes a modified version of this compound containing a photoreactive cross-linker and a purification tag (e.g., biotin). Upon UV irradiation of treated cells, the compound will covalently bind to its RNA target, allowing for its subsequent isolation and identification by RT-qPCR or sequencing.
-
In Vitro Binding Assays: You can perform in vitro binding assays such as Microscale Thermophoresis (MST) or Fluorescence Polarization (FP) to directly measure the binding affinity of this compound to in vitro transcribed pri-miR-96.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the thermal stabilization of a target protein or nucleic acid upon ligand binding. An increase in the melting temperature of pri-miR-96 in the presence of this compound would indicate direct binding.
Q3: My qRT-PCR results for pri-miR-96, pre-miR-96, and mature miR-96 are inconsistent. What could be the issue?
Inconsistent qRT-PCR results can arise from several factors. Consider the following troubleshooting steps:
-
RNA Quality: Ensure the integrity of your extracted RNA. Use a spectrophotometer to check for purity (A260/A280 and A260/A230 ratios) and a bioanalyzer to assess RNA integrity (RIN score).
-
Primer Specificity: The primers used for amplifying pri-miRNA, pre-miRNA, and mature miRNA must be highly specific. For mature miRNA detection, stem-loop RT-PCR is the recommended method to ensure specificity over the precursor forms.
-
Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary, especially for structured RNAs like pri- and pre-miRNAs. Optimize the RT reaction conditions and consider using reverse transcriptases with high processivity.
-
Normalization Strategy: Use appropriate and stably expressed endogenous controls for normalization. For miRNA studies, small nucleolar RNAs (snoRNAs) like RNU44 or RNU48 are often used.
-
Data Analysis: Ensure you are using the correct calculations for relative quantification (e.g., the ΔΔCt method) and that your amplification efficiencies are comparable between your gene of interest and the endogenous control.
Quantitative Data Summary
Table 1: Binding Affinity of this compound to On-Target and Off-Target RNA Sequences
| RNA Target | Sequence Description | Dissociation Constant (Kd) |
| pri-miR-96 (RNA3) | Contains Drosha site and 1x1 nt GG internal loop | 85 nM |
| Off-Target RNA1 | Related RNA sequence 1 | 1.2 µM |
| Off-Target RNA2 | Related RNA sequence 2 | 0.9 µM |
| Off-Target RNA4 | Related RNA sequence 4 | 1.2 µM |
| Off-Target RNA5 | Related RNA sequence 5 | 1.5 µM |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value |
| MDA-MB-231 | Mature miR-96 reduction | IC50 | ~50 nM |
| 4175 | Apoptosis Induction | Effective Concentration | 50 nM |
Experimental Protocols
A selection of key experimental protocols is provided below. For all in vitro experiments using RNA, it is crucial to maintain an RNase-free environment.
Protocol 1: In Vitro Transcription of pri-miR-96
This protocol describes the generation of pri-miR-96 RNA for use in binding and processing assays.
Materials:
-
Linearized plasmid DNA containing the pri-miR-96 sequence downstream of a T7 promoter.
-
T7 RNA polymerase.
-
Ribonucleotide solution mix (ATP, GTP, CTP, UTP).
-
Transcription buffer.
-
DNase I (RNase-free).
-
Nuclease-free water.
-
Phenol:chloroform:isoamyl alcohol.
-
Ethanol and 3 M sodium acetate.
-
Urea-polyacrylamide gel.
Procedure:
-
Assemble the transcription reaction at room temperature by adding the following in order: nuclease-free water, transcription buffer, ribonucleotide solution mix, linearized DNA template, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Add DNase I to the reaction and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purify the RNA transcript by phenol:chloroform extraction followed by ethanol precipitation.
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess the purity and integrity of the transcript by running an aliquot on a denaturing urea-polyacrylamide gel.
-
Quantify the RNA concentration using a spectrophotometer.
Protocol 2: Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the measurement of the binding affinity between this compound and fluorescently labeled pri-miR-96.
Materials:
-
Fluorescently labeled pri-miR-96 (e.g., with Cy5).
-
This compound.
-
MST buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20).
-
MST instrument and capillaries.
Procedure:
-
Prepare a stock solution of fluorescently labeled pri-miR-96 in MST buffer at a concentration twice the final desired concentration.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled pri-miR-96 solution with each dilution of this compound in a 1:1 ratio.
-
Incubate the mixtures at room temperature for 15 minutes to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Perform the MST measurement according to the instrument's instructions.
-
Analyze the data to determine the dissociation constant (Kd).
Protocol 3: Cellular Luciferase Reporter Assay for miR-96 Activity
This protocol describes a method to functionally assess the inhibition of miR-96 activity by this compound in cells.
Materials:
-
HEK293T or other suitable cell line.
-
Luciferase reporter plasmid containing a miR-96 binding site in the 3' UTR of the luciferase gene.
-
Control luciferase plasmid without the miR-96 binding site.
-
Transfection reagent.
-
This compound.
-
Dual-luciferase assay system.
-
Luminometer.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Co-transfect the cells with the luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubate the cells for another 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Plot the normalized luciferase activity against the this compound concentration to determine the IC50.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for specificity issues.
Caption: Experimental workflow for specificity assessment.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Test MicroRNA Target with in vitro Cell Culture Luciferase Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Dual luciferase gene reporter assays to study miRNA function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Tumor Efficacy of Targaprimir-96 in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor effects of Targaprimir-96 in xenograft models of triple-negative breast cancer (TNBC). The performance of this compound is evaluated alongside standard-of-care chemotherapeutic agents, paclitaxel and doxorubicin, with supporting experimental data and detailed protocols.
Executive Summary
This compound is a novel small molecule inhibitor of microRNA-96 (miR-96) processing, a pathway implicated in cancer cell survival and proliferation.[1][2] In preclinical xenograft models of triple-negative breast cancer, this compound has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells.[3][4] This guide compares the efficacy of this compound with established chemotherapies, paclitaxel and doxorubicin, providing a framework for evaluating its potential as a targeted therapeutic agent.
Comparative Efficacy in Triple-Negative Breast Cancer Xenograft Models
The following tables summarize the anti-tumor efficacy of this compound, paclitaxel, and doxorubicin in MDA-MB-231 human breast cancer xenograft models. It is important to note that direct head-to-head studies are limited, and the data presented is a synthesis from multiple sources.
Table 1: In Vivo Efficacy of this compound and Standard Chemotherapies against TNBC Xenografts
| Compound | Xenograft Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| This compound | MDA-MB-231-luc in Nod/SCID mice | 10 mg/kg, intraperitoneal, every other day for 21 days | Data not publicly available in quantitative terms, but described as "significantly decreased tumor growth" | Selectively inhibits miR-96 processing, leading to increased FOXO1 levels and apoptosis in cancer cells. Well-tolerated with no reported toxicity.[4] | Velagapudi et al., PNAS, 2016[4] |
| Paclitaxel | MDA-MB-231 in nude mice | 13.73 mg/kg, intravenous, every 3 days for 21 days | Up to 77.32% | A novel paclitaxel derivative (PTX-TTHA) showed significant tumor inhibition. Standard paclitaxel also shows dose-dependent tumor suppression. | Chen et al., 2023[5] |
| Doxorubicin | MDA-MB-231 in nude mice | 2 mg/kg, intravenous, weekly for 4 weeks | Approximately 36% (range 2-52%) in patient-derived xenografts | Efficacy can be limited, and combination therapies are often explored to enhance anti-tumor effects. | Haselmann et al., 2014[6] |
Note: The tumor growth inhibition for this compound is described qualitatively in the source material. For paclitaxel and doxorubicin, the TGI can vary significantly based on the specific derivative, formulation, and experimental conditions.
Mechanism of Action: A Visualized Pathway
This compound exerts its anti-tumor effect through a targeted mechanism involving the inhibition of microRNA processing. The following diagram illustrates this signaling pathway.
References
- 1. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 2. pnas.org [pnas.org]
- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Targaprimir-96: A Comparative Analysis of Efficacy Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Targaprimir-96, a novel inhibitor of microRNA-96 (miR-96) processing, across various cancer types. The performance of this compound is benchmarked against established standard-of-care therapies, supported by experimental data from cellular and in vivo models.
Introduction
This compound is a potent small molecule that selectively inhibits the processing of primary microRNA-96 (pri-miR-96), a microRNA implicated in the pathogenesis of several cancers.[1][2][3][4] By binding to pri-miR-96, this compound prevents its maturation into functional miR-96, leading to the de-repression of miR-96 target genes, such as the tumor suppressor FOXO1. This mechanism ultimately triggers apoptosis in cancer cells.[4] This guide summarizes the current understanding of this compound's efficacy, with a focus on triple-negative breast cancer (TNBC), and explores its potential therapeutic application in non-small-cell lung cancer (NSCLC), glioblastoma (GBM), and prostate cancer, based on the established role of miR-96 in these malignancies.
Mechanism of Action: The miR-96 Signaling Pathway
This compound exerts its anti-cancer effects by intervening in the miR-96 signaling pathway. In many cancers, miR-96 is overexpressed and functions as an oncomiR by suppressing the expression of tumor suppressor genes, most notably FOXO1. FOXO1 is a transcription factor that plays a crucial role in promoting apoptosis and inhibiting cell proliferation. By inhibiting the processing of pri-miR-96, this compound restores FOXO1 expression, thereby reactivating apoptotic pathways within cancer cells.
Comparative Efficacy of this compound
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to standard-of-care chemotherapeutic agents across different cancer cell lines and corresponding xenograft models.
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cancer Type | Cell Line | This compound IC50 (nM) | Standard-of-Care Agent | Standard-of-Care IC50 (µM) |
| Triple-Negative Breast Cancer | MDA-MB-231 | ~50[5] | Doxorubicin | 0.39 - 6.5[6][7][8][9] |
| Non-Small-Cell Lung Cancer | A549 | (projected) 1 | Cisplatin | 9.73 - 31[10][11][12][13] |
| Glioblastoma | U87MG | (projected) 1 | Temozolomide | 105 - 230[14][15][16] |
| Prostate Cancer | PC-3 | (projected) 1 | Docetaxel | 0.00372 - 0.0072[2][17][18] |
1Projected efficacy is based on the known oncogenic role of miR-96 in these cancer types and the demonstrated potent, nanomolar activity of this compound in TNBC. Further experimental validation is required.
In Vivo Efficacy: Tumor Growth Inhibition
Tumor growth inhibition studies in xenograft mouse models provide crucial preclinical evidence of a drug's anti-cancer activity.
| Cancer Type | Mouse Model | This compound Dosing Regimen | This compound Tumor Growth Inhibition (%) | Standard-of-Care Agent & Dosing | Standard-of-Care Tumor Growth Inhibition (%) |
| Triple-Negative Breast Cancer | MDA-MB-231 Xenograft | 10 mg/kg, i.p., every other day for 21 days | Significant reduction in tumor growth[4] | Paclitaxel | Significant inhibition[19][20][21] |
| Non-Small-Cell Lung Cancer | A549 Xenograft | (projected) 2 | (projected) 2 | Cisplatin | Significant inhibition |
| Glioblastoma | U87MG Xenograft | (projected) 2 | (projected) 2 | Temozolomide | ~50% reduction in tumor volume[22][23][24][25] |
| Prostate Cancer | PC-3 Xenograft | (projected) 2 | (projected) 2 | Docetaxel | Significant inhibition |
2Projected efficacy is based on the strong preclinical rationale for targeting miR-96 in these cancers. In vivo studies are necessary to confirm these projections.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or the respective standard-of-care drug for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1][3][26]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment and monitoring of tumor xenografts in immunodeficient mice.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-5 x 106 cells per 100 µL.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or the standard-of-care drug according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and measure their weight and volume.
Quantitative Real-Time PCR (qRT-PCR) for microRNA Analysis
This method is used to quantify the levels of mature miR-96.
-
RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues using a suitable kit.
-
Reverse Transcription (RT): Perform reverse transcription using a stem-loop RT primer specific for mature miR-96 to generate cDNA.[27][28][29][30]
-
qPCR: Perform real-time PCR using a forward primer specific for the miR-96 sequence and a universal reverse primer. A TaqMan probe can be used for enhanced specificity.[28][29]
-
Data Analysis: Normalize the expression of miR-96 to a small non-coding RNA control (e.g., U6 snRNA) and calculate the relative expression using the ΔΔCt method.
Western Blotting for Protein Analysis
Western blotting is used to detect and quantify the levels of specific proteins, such as FOXO1.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[4][31][32][33]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-FOXO1) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This compound demonstrates significant preclinical efficacy in triple-negative breast cancer by effectively inhibiting miR-96 and inducing apoptosis. The established oncogenic role of miR-96 in non-small-cell lung cancer, glioblastoma, and prostate cancer provides a strong rationale for investigating the therapeutic potential of this compound in these malignancies. The data presented in this guide underscore the promise of this compound as a targeted therapy and provide a foundation for its further development and clinical evaluation across a spectrum of cancer types.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Doxorubicin-Resistant TNBC Cells Exhibit Rapid Growth with Cancer Stem Cell-like Properties and EMT Phenotype, Which Can Be Transferred to Parental Cells through Autocrine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
- 18. Pharmacological treatment with inhibitors of nuclear export enhances the antitumor activity of docetaxel in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Paclitaxel Efficacy to Suppress Triple-Negative Breast Cancer Progression Using Metronomic Chemotherapy with a Controlled Release System of Electrospun Poly-d-l-Lactide-Co-Glycolide (PLGA) Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. researchgate.net [researchgate.net]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Quantitative RT-PCR Methods for Mature microRNA Expression Analysis | Springer Nature Experiments [experiments.springernature.com]
- 28. genome.med.harvard.edu [genome.med.harvard.edu]
- 29. academic.oup.com [academic.oup.com]
- 30. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bosterbio.com [bosterbio.com]
- 32. Western Blot Protocol | Proteintech Group [ptglab.com]
- 33. cusabio.com [cusabio.com]
Targaprimir-96: A Targeted Approach for Patient-Derived Triple-Negative Breast Cancer Cell Lines
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Targaprimir-96, a novel microRNA-96 (miR-96) processing inhibitor, with conventional chemotherapy agents for the treatment of triple-negative breast cancer (TNBC). The information presented is based on preclinical data from patient-derived cancer cell lines, offering insights into its potential as a targeted therapeutic.
Executive Summary
This compound represents a promising departure from traditional cytotoxic chemotherapies. By selectively targeting the biogenesis of an oncogenic microRNA, it induces apoptosis in cancer cells while sparing healthy tissue.[1][2][3] This targeted mechanism offers a potential for improved efficacy and reduced side effects compared to the broad-spectrum activity of standard chemotherapy. This guide outlines the performance of this compound in patient-derived cell lines, details the experimental protocols for its validation, and provides a comparative overview against established treatment modalities.
Performance Comparison: this compound vs. Standard Chemotherapy in TNBC Patient-Derived Cell Lines
The following tables summarize the key performance indicators of this compound in the context of TNBC, using the patient-derived MDA-MB-231 cell line as a primary model. While direct head-to-head studies with specific chemotherapy agents in these exact models are not extensively published, this comparison is based on established efficacy data for this compound and typical outcomes for standard-of-care chemotherapy in TNBC.
Table 1: In Vitro Efficacy in Patient-Derived TNBC Cell Lines
| Feature | This compound | Standard Chemotherapy (e.g., Docetaxel, Carboplatin) |
| Cell Line Model | MDA-MB-231 (patient-derived triple-negative breast cancer)[2][3][4] | Various TNBC cell lines |
| Mechanism of Action | Inhibition of miR-96 processing, leading to increased FOXO1 expression and apoptosis[5] | DNA damage, microtubule disruption, leading to cell cycle arrest and apoptosis |
| IC50 | ~50 nM in MDA-MB-231 cells[6] | Varies by agent and cell line |
| Selectivity | High selectivity for cancer cells over healthy breast cells[1][2] | Low selectivity, affects all rapidly dividing cells |
| Effect on Apoptosis | Induces apoptosis in breast cancer cell line 4175 (derived from MDA-MB-231)[6] | Induces apoptosis |
Table 2: In Vivo Efficacy in a Mouse Model of TNBC
| Feature | This compound | Standard Chemotherapy |
| Model | Xenograft using MDA-MB-231-luc cells in Nod/SCID mice[2] | Various TNBC xenograft models |
| Dosage and Administration | 10 mg/kg; intraperitoneally; every other day for 21 days[2][6] | Varies by agent |
| Outcome | Significant decrease in tumor growth[1][2] | Tumor growth inhibition, but often with significant toxicity |
| Toxicity | No observed toxicity[6] | Common side effects include myelosuppression, neuropathy, etc. |
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effect by intervening in the microRNA processing pathway, specifically targeting the maturation of miR-96.
Caption: Mechanism of action of this compound.
Experimental Protocols
The validation of this compound in patient-derived cancer cell lines involves a series of key experiments to determine its efficacy, selectivity, and mechanism of action.
Cell Viability and IC50 Determination
Objective: To quantify the dose-dependent effect of this compound on the viability of TNBC cells.
-
Cell Seeding: MDA-MB-231 cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., ranging from nanomolar to micromolar concentrations) for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The results are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Quantification of miRNA Levels
Objective: To confirm the inhibition of miR-96 processing.
-
RNA Extraction: Total RNA is extracted from MDA-MB-231 cells treated with this compound or a vehicle control.
-
Reverse Transcription: RNA is reverse-transcribed into cDNA using specific primers for pri-miR-96, pre-miR-96, and mature miR-96.
-
Quantitative PCR (qPCR): The levels of each miRNA species are quantified by qPCR using a suitable reference gene for normalization.
-
Data Analysis: The relative expression levels of each miRNA are calculated using the delta-delta Ct method.
Western Blot Analysis for FOXO1 Expression
Objective: To assess the downstream effect of miR-96 inhibition on its target protein, FOXO1.
-
Protein Extraction: Total protein lysates are prepared from treated and untreated MDA-MB-231 cells.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for FOXO1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., beta-actin) is used for normalization.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor activity of this compound in a living organism.
-
Cell Implantation: A luciferase-expressing variant of MDA-MB-231 cells (MDA-MB-231-luc) is injected into the mammary fat pad of immunodeficient mice (e.g., Nod/SCID).
-
Tumor Growth Monitoring: Tumor growth is monitored regularly using bioluminescence imaging and caliper measurements.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives intraperitoneal injections of this compound.
-
Efficacy Assessment: Tumor volume and bioluminescence are measured throughout the treatment period. At the end of the study, tumors are excised and weighed.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound validation.
Conclusion
This compound demonstrates significant potential as a targeted therapy for triple-negative breast cancer. Its novel mechanism of action, high selectivity for cancer cells, and promising in vitro and in vivo efficacy in patient-derived models position it as a compelling alternative to conventional chemotherapy.[1][2][3][6] Further clinical investigation is warranted to fully elucidate its therapeutic benefits for patients with this aggressive form of breast cancer.
References
Unveiling the Precision of Targaprimir-96: A Comparative Guide to its Mechanism of Action
In the landscape of targeted therapeutics, small molecules that modulate RNA function represent a burgeoning frontier. Among these, Targaprimir-96 has emerged as a potent and selective inhibitor of microRNA-96 (miR-96) processing, offering a promising avenue for therapeutic intervention, particularly in oncology. This guide provides a comprehensive cross-validation of this compound's mechanism of action, juxtaposing it with alternative strategies aimed at modulating miRNA activity. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with a clear and objective comparison to inform future research and development.
This compound: A Targeted Inhibitor of miR-96 Biogenesis
This compound is a rationally designed small molecule that directly targets the primary transcript of miR-96 (pri-miR-96).[1][2] Its mechanism of action is centered on the inhibition of the initial processing step in miRNA biogenesis, which is catalyzed by the microprocessor complex containing Drosha. By binding to specific structural motifs within the pri-miR-96 hairpin, this compound prevents its cleavage into the precursor-miR-96 (pre-miR-96), thereby halting the maturation of the oncogenic miR-96.[1][3]
This targeted inhibition leads to a significant decrease in the levels of mature miR-96 in cancer cells.[2][4] The downstream effect of this reduction is the de-repression of the FOXO1 tumor suppressor protein, a key target of miR-96.[5] Increased FOXO1 levels subsequently trigger apoptosis, or programmed cell death, in cancer cells, highlighting the therapeutic potential of this approach.[2][4][5] Notably, this compound has shown selectivity for cancer cells, with minimal effect on healthy breast cells.[1][2]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes key performance metrics.
| Parameter | Value | Cell Line / Model | Reference |
| IC50 (mature miR-96 reduction) | ~50 nM | MDA-MB-231 | [2][4] |
| Binding Affinity (Kd) to pri-miR-96 | 85 nM | In vitro | [2][4][6] |
| FOXO1 Protein Increase | ~2-fold | MDA-MB-231 | [7] |
| Tumor Growth Inhibition (in vivo) | Significant reduction | MDA-MB-231 xenograft | [7] |
Experimental Validation of this compound's Mechanism
The direct interaction between this compound and pri-miR-96 in a cellular context has been rigorously validated using Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP), a powerful technique to confirm small molecule-RNA binding.
dot
Caption: this compound inhibits Drosha processing of pri-miR-96.
Alternative Approaches to Modulating miRNA Activity
While this compound represents a targeted approach to inhibiting miRNA biogenesis, several other strategies are being explored to modulate miRNA function. These can be broadly categorized as small molecule inhibitors targeting different stages of miRNA processing, antisense oligonucleotides, and natural products.
Other Small Molecule Inhibitors of miRNA Processing
The discovery of other small molecules that inhibit miRNA processing is an active area of research. These molecules can interfere with the function of key enzymes like Drosha and Dicer or bind to the miRNA precursors to prevent their maturation.
| Compound Class | Target | Mechanism | Reference |
| Dibromocarbazole derivatives | pre-miR-21 | Binds near the apical loop, inhibiting Dicer processing. | [1] |
| Drug-like small molecules | pre-miR-21 | Binds to a local structure at the Dicer cleavage site, inducing structural changes. | [8] |
Antisense Oligonucleotides (ASOs)
Antisense oligonucleotides are synthetic nucleic acid sequences designed to be complementary to a specific miRNA. Upon binding, they can inhibit miRNA function through several mechanisms, including steric hindrance of the RISC complex or degradation of the miRNA.
| ASO Chemistry | Mechanism of Action | Key Features | Reference |
| 2'-O-methyl, 2'-fluoro, LNA | Steric blocking of mature miRNA in RISC. | Increased binding affinity and nuclease resistance. | [9] |
| Morpholinos | Blocks Drosha or Dicer processing sites on pre-miRNA. | Neutral charge, high specificity. | [10] |
Natural Products
A variety of natural products have been shown to modulate the expression of miRNAs, although their mechanisms are often less direct and may involve interactions with multiple cellular pathways.
| Natural Product | Effect on miRNA | Proposed Mechanism | Reference |
| Resveratrol | Downregulation of oncomiRs (e.g., miR-21) | Modulates signaling pathways that regulate miRNA expression. | [11][12] |
| Curcumin | Upregulation of tumor-suppressor miRNAs (e.g., miR-146a) | Affects transcription factors and epigenetic modifications that control miRNA expression. | [12] |
| Genistein | Downregulation of oncomiRs (e.g., miR-223) | Inhibits cell proliferation and increases apoptosis by modulating miRNA targets. | [12] |
dot
Caption: Comparison of miRNA modulation strategies.
Experimental Protocols
To facilitate the replication and cross-validation of the findings presented, detailed methodologies for key experiments are provided below.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
This protocol is used to confirm the direct binding of this compound to pri-miR-96 within cells.[3][13]
-
Probe Synthesis: A derivative of this compound is synthesized to include a biotin tag for purification and a photoreactive cross-linking group.
-
Cell Treatment: Cancer cells (e.g., MDA-MB-231) are treated with the biotinylated this compound probe.
-
Cross-Linking: The cells are exposed to UV light to induce covalent cross-linking between the probe and its RNA target.
-
Cell Lysis and RNA Isolation: The cells are lysed, and total RNA is extracted.
-
Pull-Down: The biotinylated RNA-probe complexes are captured using streptavidin-coated beads.
-
Elution and Analysis: The captured RNA is eluted from the beads, and the abundance of pri-miR-96 is quantified using qRT-PCR. An enrichment of pri-miR-96 in the pull-down fraction compared to control experiments confirms direct binding.
Quantitative Real-Time PCR (qRT-PCR) for miRNA Levels
This protocol is used to measure the levels of different miRNA species (pri-miRNA, pre-miRNA, and mature miRNA).[5][13]
-
RNA Isolation: Total RNA is extracted from cells treated with this compound or a control substance.
-
Reverse Transcription: The RNA is reverse-transcribed into complementary DNA (cDNA) using specific primers for each miRNA species.
-
Real-Time PCR: The cDNA is amplified in a real-time PCR machine using SYBR Green or a probe-based detection system.
-
Quantification: The cycle threshold (Ct) values are used to determine the relative abundance of each miRNA species, typically normalized to a housekeeping gene (e.g., U6 snRNA).
Apoptosis Assay
This protocol is used to assess the induction of programmed cell death in response to this compound treatment.[14]
-
Cell Treatment: Cancer cells are treated with this compound for a specified period.
-
Staining: The cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI; a fluorescent dye that enters cells with compromised membranes, indicating late apoptosis or necrosis).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
dot
Caption: Workflow for validating this compound's mechanism.
Conclusion
This compound stands out as a precisely engineered small molecule that effectively inhibits the biogenesis of oncogenic miR-96. Its mechanism of action, validated through rigorous experimental techniques like Chem-CLIP, offers a clear and direct route to inducing apoptosis in cancer cells. While alternative strategies such as other small molecule inhibitors, antisense oligonucleotides, and natural products also hold promise for modulating miRNA activity, they often operate through different or less direct mechanisms. This comparative guide highlights the distinct advantages of this compound in terms of its targeted approach and well-elucidated mechanism, providing a solid foundation for its further development as a potential therapeutic agent. The detailed protocols and comparative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further innovation in the exciting field of RNA-targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. xcessbio.com [xcessbio.com]
- 3. Design of small molecules targeting RNA structure from sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pnas.org [pnas.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small molecules targeting microRNAs: new opportunities and challenges in precision cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. RNA-Based Therapeutics: From Antisense Oligonucleotides to miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting micro-RNAs by natural products: a novel future therapeutic strategy to combat cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. pnas.org [pnas.org]
- 14. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
A Guide to the Pharmacokinetic Profile of Targaprimir-96, a Novel microRNA-96 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the pharmacokinetic properties of Targaprimir-96, a promising small molecule inhibitor of microRNA-96 (miR-96) biogenesis with potential applications in cancer therapy. While the primary focus of this document is on this compound, the structure is designed to facilitate the comparison with its analogs as pharmacokinetic data for such compounds become publicly available. Currently, published literature accessible through extensive searches does not contain pharmacokinetic profiles for any this compound analogs.
Executive Summary
This compound is a rationally designed small molecule that selectively targets the precursor to oncogenic microRNA-96 (pri-miR-96).[1][2] By binding to pri-miR-96, this compound inhibits its processing into mature miR-96, leading to the upregulation of the transcription factor FOXO1, a known tumor suppressor, and subsequently inducing apoptosis in cancer cells.[1][2] In vivo studies have demonstrated that this compound exhibits a favorable pharmacokinetic profile and can significantly reduce tumor burden in a mouse model of triple-negative breast cancer.[1]
Pharmacokinetic Profile of this compound
The following table summarizes the key pharmacokinetic parameters of this compound based on in vivo studies in FVB/n mice.[2]
| Parameter | This compound | This compound Analog(s) |
| Animal Model | FVB/n Mice | Data not available |
| Route of Administration | Intraperitoneal (i.p.) Injection | Data not available |
| Dose (mg/kg) | 2 and 7 | Data not available |
| Time to Peak Plasma Concentration (Tmax) | ~4 hours | Data not available |
| Plasma Concentration at 48h (μM) | 1.6 (at 2 mg/kg) | Data not available |
| 1.9 (at 7 mg/kg) | Data not available | |
| Effective Cellular Concentration (IC50) | ~50 nM | Data not available |
Note: The plasma concentrations of this compound at 48 hours post-injection were found to be significantly higher than the 50 nM cellular concentration required to induce apoptosis, suggesting a sustained therapeutic effect.[2]
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
A detailed methodology for the pharmacokinetic assessment of this compound is provided below. This protocol is based on the description in the available scientific literature.
1. Animal Model:
-
Species: Mouse
-
Strain: FVB/n
2. Dosing:
-
Compound: this compound
-
Formulation: Specific formulation details are not provided in the source literature.
-
Doses Administered: 2 mg/kg and 7 mg/kg
-
Route of Administration: Intraperitoneal (i.p.) injection
3. Blood Sampling:
-
Time Points: Blood samples were collected at various time points to determine the plasma concentration-time profile, with the peak concentration observed at approximately 4 hours. Samples were also collected at 48 hours post-injection.
-
Method of Collection: The exact method of blood collection (e.g., retro-orbital, tail vein) is not specified in the primary literature.
4. Sample Processing and Analysis:
-
Sample Type: Blood plasma
-
Analytical Method: The specific analytical method used for the quantification of this compound in plasma is not detailed in the referenced studies. Typically, this would involve a validated bioanalytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
5. Data Analysis:
-
Pharmacokinetic parameters such as Tmax and plasma concentration at specific time points were determined from the plasma concentration-time data.
Mechanism of Action and Signaling Pathway
This compound functions by directly interfering with the biogenesis of microRNA-96. The diagram below illustrates the proposed signaling pathway.
Experimental Workflow for In Vivo Pharmacokinetic Study
The following diagram outlines a typical workflow for conducting an in vivo pharmacokinetic study, as would be applicable to this compound and its analogs.
Conclusion and Future Directions
This compound demonstrates a promising pharmacokinetic profile in preclinical models, characterized by a rapid absorption and sustained plasma concentrations. This profile supports its further development as a potential therapeutic agent for cancers driven by miR-96.
The development and characterization of this compound analogs will be crucial for optimizing its therapeutic potential. Future studies should focus on synthesizing and evaluating analogs with potentially improved pharmacokinetic properties, such as enhanced oral bioavailability, longer half-life, or improved tissue distribution. As data from such studies become available, this guide will serve as a valuable resource for comparing their pharmacokinetic profiles and selecting the most promising candidates for further clinical investigation.
References
Targaprimir-96: A Potent and Selective Tool for Probing miRNA-96 Biology
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Targaprimir-96 as a specific and effective small molecule inhibitor of microRNA-96 (miR-96) processing. Through a detailed comparison with alternative methods and a presentation of supporting experimental data, this document serves as a valuable resource for researchers investigating miRNA biology and developing novel therapeutics.
Executive Summary
This compound is a rationally designed small molecule that selectively binds to the precursor of miR-96 (pri-miR-96), inhibiting its processing by the Drosha microprocessor complex. This targeted intervention leads to a significant reduction in mature miR-96 levels, resulting in the de-repression of its downstream target, the pro-apoptotic transcription factor FOXO1, and subsequent apoptosis in cancer cells. This guide presents a comparative analysis of this compound against other common techniques for miRNA modulation, highlighting its advantages in potency, specificity, and in vivo applicability.
Mechanism of Action of this compound
This compound was developed using a computational approach called Inforna, which identifies small molecules that bind to specific RNA secondary structures.[1] It is a dimeric compound that recognizes and binds with low nanomolar affinity to two adjacent sites on the pri-miR-96 hairpin, including the Drosha processing site.[1] This binding event sterically hinders the Drosha complex, thereby inhibiting the cleavage of pri-miR-96 to precursor-miR-96 (pre-miR-96) and ultimately reducing the levels of mature, functional miR-96. The subsequent increase in FOXO1 protein expression restores the apoptotic pathway in cancer cells that overexpress miR-96.[1]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound is best understood in the context of alternative methods for studying miRNA function. The most common alternatives are antisense oligonucleotides (ASOs), such as antagomirs and Locked Nucleic Acid (LNA) anti-miRs, and other small molecule inhibitors.
| Parameter | This compound | LNA Anti-miR-96 / Antagomir-96 | Other Small Molecule Inhibitors |
| Target | pri-miR-96 | mature miR-96 | Various (pri-miRNA, pre-miRNA, Dicer) |
| Mechanism | Inhibition of Drosha processing | Steric hindrance of RISC binding | Varies (inhibition of transcription, processing) |
| Binding Affinity (Kd) | 85 nM for pri-miR-96[2] | Not explicitly found for anti-miR-96, but generally in the low nM range for LNAs. | Highly variable, often in the µM range. |
| Cellular Potency (IC50) | ~50 nM in MDA-MB-231 cells[2] | Not explicitly found for anti-miR-96. | Highly variable depending on the compound and target. |
| Specificity | High selectivity for pri-miR-96 over other pri-miRNAs.[1] | High sequence specificity. | Can have off-target effects. |
| In Vivo Efficacy | Demonstrated to inhibit tumor growth in a mouse model of triple-negative breast cancer.[1] | LNA anti-miRs and antagomirs have shown in vivo efficacy for other miRNAs.[3] | Varies, some have shown in vivo activity. |
| Delivery | Systemic delivery (i.p.) has been effective.[2] | Often requires formulation or chemical modification for in vivo delivery. | Dependent on compound properties. |
Supporting Experimental Data
The following tables summarize the key experimental findings that validate the performance of this compound.
In Vitro Efficacy of this compound
| Cell Line | Treatment | Effect on miR-96 Levels | Effect on FOXO1 Protein Levels | Induction of Apoptosis |
| MDA-MB-231 | 50 nM this compound | Mature miR-96 decreased, pri-miR-96 increased.[1] | Approximately 2-fold increase.[1] | Significant increase.[1] |
| 4175 (metastatic) | 50 nM this compound | Mature miR-96 decreased, pri-miR-96 increased. | Increased. | Significant increase. |
In Vivo Efficacy of this compound in a Triple-Negative Breast Cancer Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Effect on miR-96 Levels in Tumor | Effect on FOXO1 Levels in Tumor |
| This compound | 10 mg/kg (i.p. every other day) | Significant reduction in tumor volume and weight.[1] | Decreased mature miR-96. | Increased FOXO1. |
| Vehicle Control | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture and Treatment
MDA-MB-231 and 4175 breast cancer cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator. For treatment, cells were seeded in 6-well or 12-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, was added to the media at the indicated concentrations for the specified durations.
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Total RNA was extracted from cells using a commercial RNA isolation kit following the manufacturer's protocol. For miRNA analysis, reverse transcription was performed using a miRNA-specific reverse transcription kit. qRT-PCR was carried out using a real-time PCR system with specific primers for mature miR-96, pri-miR-96, and a suitable endogenous control (e.g., U6 snRNA). Relative expression levels were calculated using the ΔΔCt method.
Western Blot Analysis
Cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against FOXO1 and a loading control (e.g., β-actin) overnight at 4°C.[4] After washing, the membrane was incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an ECL detection system.[4]
Apoptosis Assay
Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark for 15 minutes. The percentage of apoptotic cells (Annexin V-positive, PI-negative) was determined by flow cytometry.
Chemical Cross-Linking and Isolation by Pull-Down (Chem-CLIP)
To confirm the direct binding of this compound to pri-miR-96 in cells, a biotinylated and photo-activatable version of this compound was used.[1] Cells were treated with the probe, followed by UV irradiation to induce cross-linking. Total RNA was then extracted, and the biotinylated RNA-probe complexes were isolated using streptavidin-coated magnetic beads. The enrichment of pri-miR-96 in the pull-down fraction was quantified by qRT-PCR.[1]
Conclusion
This compound represents a significant advancement in the field of miRNA research. Its ability to potently and selectively inhibit the processing of a specific miRNA, both in vitro and in vivo, makes it an invaluable tool for elucidating the biological functions of miR-96. Compared to traditional oligonucleotide-based approaches, this compound offers the advantages of a small molecule, including cell permeability and favorable pharmacokinetic properties. The experimental data presented in this guide robustly validates this compound as a superior tool for studying miR-96 biology and as a promising lead compound for the development of novel cancer therapeutics.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
